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  • Product: 2-(3-Methyl-1H-pyrazol-1-YL)aniline
  • CAS: 1006467-16-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 2-(3-Methyl-1H-pyrazol-1-yl)aniline

Executive Summary & Structural Overview As a Senior Application Scientist in early-stage drug discovery, I approach 2-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-16-8) not merely as a chemical commodity, but as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

As a Senior Application Scientist in early-stage drug discovery, I approach 2-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-16-8) not merely as a chemical commodity, but as a highly specialized, bidentate building block [1]. The molecule features an aniline core covalently bonded at the ortho position to the N1 atom of a 3-methylpyrazole ring [2].

This specific topological arrangement induces a restricted rotational axis around the C-N bond between the phenyl and pyrazole rings. This pseudo-atropisomerism pre-organizes the molecule for highly specific hydrogen-bonding and metal-coordination networks. In medicinal chemistry, this rigidified geometry is invaluable for targeting the hinge region of kinases or disrupting protein-protein interactions where precise vector projection of the primary amine is required.

Part 1: Physicochemical Profiling

Understanding the fundamental properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. Below is a consolidated physicochemical profile based on available chemical databases [1] and predictive modeling.

PropertyValue / Description
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline
CAS Number 1006467-16-8
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
SMILES String Cc1ccn(-c2ccccc2N)n1
Hydrogen Bond Donors 1 (Primary Amine, -NH₂)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)
Topological Polar Surface Area (TPSA) ~43.8 Ų
Hazard Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A [3]

Part 2: Synthetic Methodology & Mechanistic Causality

The synthesis of 1-arylpyrazoles demands rigorous regiocontrol. A standard approach involves the N-arylation of 3-methylpyrazole with an ortho-substituted nitrobenzene, followed by reduction.

The Causality Behind Catalyst Selection: Why do we utilize a Copper-catalyzed Ullmann-type coupling over a Palladium-catalyzed Buchwald-Hartwig amination for this specific C-N bond formation? Palladium catalysts are notoriously sensitive to poisoning by the nitrogen lone pairs of pyrazoles. In contrast, Copper(I) iodide, when paired with a diamine ligand, thrives in this environment. It utilizes the pyrazole's inherent affinity for copper to facilitate the oxidative addition and reductive elimination cycle, driving the reaction to completion without catalyst deactivation.

Furthermore, the use of 3-methylpyrazole introduces a regiochemical challenge: forming the target 3-methyl isomer versus the 5-methyl isomer. The 3-methyl isomer is sterically favored during the coupling, but analytical validation is required to ensure isomeric purity before proceeding to the reduction step.

Pathway A 1-Bromo-2-nitrobenzene + 3-Methylpyrazole B Ullmann N-Arylation (CuI, Base, 110°C) A->B C-N Coupling C 1-(2-Nitrophenyl)-3-methyl -1H-pyrazole B->C Regioselective Control D Catalytic Hydrogenation (Pd/C, H2, 1 atm) C->D Nitro Reduction E 2-(3-Methyl-1H-pyrazol -1-yl)aniline D->E Final Product

Figure 1: Synthetic pathway for 2-(3-Methyl-1H-pyrazol-1-yl)aniline via Ullmann coupling.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints that confirm success before progression is allowed.

Protocol A: Synthesis of 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole
  • Setup: Charge a flame-dried Schlenk flask with 1-bromo-2-nitrobenzene (1.0 equiv), 3-methyl-1H-pyrazole (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.1 equiv).

  • Initiation: Add anhydrous DMF and N,N'-dimethylethylenediamine (0.2 equiv) under an argon atmosphere. Heat the mixture to 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: Perform LC-MS on the crude mixture. The reaction is deemed successful only if the target mass ( [M+H]+=204.1 ) dominates the chromatogram, and ¹H NMR confirms the methyl group singlet at ~2.3 ppm (characteristic of the 3-methyl isomer) rather than a shifted peak indicative of the sterically hindered 5-methyl isomer.

Protocol B: Catalytic Hydrogenation to Target Amine
  • Setup: Dissolve the purified intermediate from Protocol A in anhydrous ethanol.

  • Catalysis: Add 10% Pd/C (0.1 equiv by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Workup: Filter the suspension through Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Self-Validating Checkpoint: The reduction incorporates a visual and chromatographic feedback loop. The disappearance of the bright yellow nitro intermediate on TLC (Rf = 0.6 in 3:1 Hexane:EtOAc) directly correlates with the emergence of a highly fluorescent amine product under 254 nm UV light (Rf = 0.2). LC-MS must confirm the final mass ( [M+H]+=174.1 ).

Part 4: Analytical Validation & Safety

Handling & Safety Standards

According to chemical substance databases [3], 2-(3-Methyl-1H-pyrazol-1-yl)aniline is classified under Acute Tox. 4 (harmful if swallowed, in contact with skin, or inhaled) and is a known skin/eye irritant (Skin Irrit. 2, Eye Irrit. 2A)[3].

  • Mandatory PPE: Nitrile gloves, chemical safety goggles, and a standard laboratory coat.

  • Engineering Controls: All handling of the neat powder and synthetic manipulations must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Isomeric Resolution Workflow

Because pyrazole alkylation/arylation inherently risks the formation of minor regioisomers, an analytical validation workflow is mandatory before utilizing this compound in downstream drug discovery assays.

Validation S1 Crude Reaction Mixture S2 LC-MS Analysis (m/z 174.1 [M+H]+) S1->S2 Mass Confirmation S3 1H NMR Profiling (Isomer Check) S2->S3 Purity >80% S4 Preparative HPLC (Isomer Resolution) S3->S4 5-Methyl Isomer Detected S5 Pure Target Compound (>98% Purity) S3->S5 Pure 3-Methyl Isomer S4->S5 Fraction Pooling

Figure 2: Self-validating analytical workflow for isomer resolution and purity confirmation.

References

  • NextSDS. "2-(3-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information". Available at: [Link]

  • ChemSrc. "1006467-16-8_2-(3-Methyl-1H-pyrazol-1-YL)aniline Physical and Chemical Properties". Available at:[Link]

Sources

Exploratory

Mechanism of Action for 2-(3-Methyl-1H-pyrazol-1-YL)aniline Derivatives: A Guide to Multi-Targeted Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract: The 2-(3-Methyl-1H-pyrazol-1-YL)aniline scaffold represents a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The 2-(3-Methyl-1H-pyrazol-1-YL)aniline scaffold represents a cornerstone in modern oncology, most notably as the core structure of the FDA-approved drug Crizotinib.[1] This technical guide provides an in-depth analysis of the mechanism of action for this class of derivatives, focusing on their function as potent, ATP-competitive inhibitors of multiple receptor tyrosine kinases (RTKs). We will dissect the molecular interactions with key oncogenic drivers, including Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET), and ROS1.[2][3] Furthermore, this guide details the essential experimental protocols required to validate this mechanism, from direct enzymatic assays to cellular-level target engagement and phenotypic outcomes. This document is intended for researchers and drug development professionals seeking to understand and leverage this privileged scaffold for novel therapeutic design.

The 2-(3-Methyl-1H-pyrazol-1-YL)aniline Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle that has become a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[4][5] Its derivatives are integral to numerous approved drugs, particularly in oncology, where they frequently serve as potent kinase inhibitors.[6] The 2-(3-Methyl-1H-pyrazol-1-YL)aniline framework is a highly optimized iteration of this scaffold. The aniline portion provides a critical hydrogen bond donor/acceptor motif that anchors the molecule within the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high-affinity inhibition.

This scaffold is the foundation of Crizotinib (Xalkori®), a multi-targeted TKI initially developed as a c-MET inhibitor but later found to be a potent inhibitor of ALK and ROS1 as well.[3][7] Its clinical success in treating specific subtypes of non-small cell lung carcinoma (NSCLC) has cemented the therapeutic importance of this chemical series.[8]

Core Mechanism of Action: Competitive ATP Inhibition of Receptor Tyrosine Kinases (RTKs)

The primary mechanism of action for this class of compounds is the direct inhibition of RTK activity. In many cancers, genetic alterations such as chromosomal rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK) or the amplification of RTKs (e.g., c-MET).[2][3] These aberrant proteins are constitutively active, meaning they continuously signal for cell growth and division without regulation, leading to tumorigenesis.[8]

Principle of Kinase Inhibition

2-(3-Methyl-1H-pyrazol-1-YL)aniline derivatives function as Type I kinase inhibitors. They competitively bind to the ATP-binding site within the kinase domain.[1] By occupying this pocket, they physically block the entry of adenosine triphosphate (ATP), the phosphate donor required for kinase enzymatic activity. This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrate proteins, effectively shutting down the oncogenic signaling cascade.[1][2]

Primary Molecular Targets: ALK, c-MET, and ROS1

While derivatives can be modified to target various kinases, the archetypal mechanism is defined by potent activity against ALK, c-MET, and ROS1.

  • Anaplastic Lymphoma Kinase (ALK): In certain cancers, a gene rearrangement fuses the ALK gene with another gene, such as EML4, creating a constitutively active EML4-ALK fusion protein.[2] This oncogenic driver is a critical therapeutic target, and its inhibition by these derivatives leads to tumor growth arrest.[7]

  • c-MET (HGFR): The hepatocyte growth factor receptor (HGFR), or c-MET, is an RTK involved in cell proliferation, survival, and metastasis.[7] Its overexpression or amplification can drive cancer progression and contribute to treatment resistance. Inhibition of c-MET is a key component of the scaffold's anti-cancer activity.[2]

  • ROS1: Similar to ALK, the ROS1 gene can undergo rearrangements that result in oncogenic fusion proteins.[2] Crizotinib and related compounds effectively inhibit these ROS1 fusion kinases, inducing cell cycle arrest and apoptosis in ROS1-positive cancer cells.[1]

Downstream Signaling Cascade Blockade

By inhibiting the kinase activity of ALK, c-MET, and ROS1 at the apex of the signaling pathway, these derivatives halt the propagation of multiple downstream pro-survival signals. The three canonical pathways affected are:

  • PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A primary driver of cell division and differentiation.

  • JAK/STAT Pathway: Involved in the regulation of gene expression related to proliferation and survival.

Inhibition of the upstream RTK leads to a measurable decrease in the phosphorylated (active) forms of key nodes in these pathways, such as p-AKT, p-ERK, and p-STAT3.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus RTK Oncogenic RTK (ALK, c-MET, ROS1) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Inhibitor 2-(...)-aniline Derivative Inhibitor->RTK ATP-Competitive Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis STAT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of RTKs by 2-(...)-aniline derivatives blocks key downstream pathways.

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action requires a multi-faceted approach, moving from direct biochemical assays to complex cellular models.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Expert Rationale: This is the foundational experiment to prove direct target engagement and quantify potency (IC₅₀). The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability. It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. A potent inhibitor will result in a low ADP signal.

  • Methodology:

    • Plate Preparation: Serially dilute the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Kinase Reaction: Add the purified recombinant kinase (e.g., ALK, c-MET) and the appropriate substrate/ATP mixture to all wells.

    • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for 1 hour to allow the enzymatic reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Signal Measurement: Read the luminescence on a plate reader.

  • Data Interpretation: The luminescence signal is inversely proportional to the inhibitor's potency. Data is normalized to controls and plotted as % Inhibition vs. Log[Inhibitor]. A non-linear regression (log(inhibitor) vs. response -- variable slope) is used to calculate the IC₅₀ value.

G start Start step1 Serially Dilute Compound in Plate start->step1 step2 Add Kinase + ATP/ Substrate Mixture step1->step2 step3 Incubate (e.g., 1 hr, 30°C) step2->step3 step4 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step3->step4 step5 Add Kinase Detection Reagent (ADP -> ATP -> Light) step4->step5 step6 Read Luminescence step5->step6 end Calculate IC₅₀ step6->end

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol 2: Cellular Phospho-Protein Analysis (Western Blot)
  • Expert Rationale: An IC₅₀ from a biochemical assay confirms enzyme inhibition but not cellular activity. A Western Blot is the gold-standard method to demonstrate that the compound engages its target in a live cell and inhibits the downstream signaling cascade. The key is to compare the levels of phosphorylated (active) proteins to their total protein levels, which serve as a loading control.

  • Methodology:

    • Cell Culture & Treatment: Plate an appropriate cancer cell line with a known dependency on the target kinase (e.g., H3122 cells for EML4-ALK). Treat cells with a dose-response of the test compound for a set time (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein lysates and separate them by size using polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-ALK, anti-total-ALK, anti-p-AKT, anti-total-AKT, and a loading control like GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Data Interpretation: A successful inhibitor will show a dose-dependent decrease in the signal for phosphorylated proteins (p-ALK, p-AKT) while the total protein and loading control bands remain unchanged.

Protocol 3: Anti-Proliferative Assay
  • Expert Rationale: This assay measures the ultimate biological consequence of the mechanism of action: the inhibition of cancer cell growth and viability. It provides a GI₅₀ (or IC₅₀) value that reflects the compound's cellular potency.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plates for 72 hours to allow for multiple cell-doubling times.

    • Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT, which measures metabolic activity).

    • Signal Measurement: Read luminescence or absorbance on a plate reader.

  • Data Interpretation: The signal is proportional to the number of viable cells. Data is normalized to the vehicle control and plotted to calculate the concentration at which growth is inhibited by 50% (GI₅₀).

Structure-Activity Relationship (SAR) Insights

While detailed SAR is specific to each development program, general principles for the 2-(3-Methyl-1H-pyrazol-1-YL)aniline scaffold can be summarized.

  • Core Scaffold: The pyrazole-aniline core is the primary "hinge-binding" motif. The aniline nitrogen is essential for anchoring the molecule in the kinase active site.

  • Substitutions: Modifications at other positions on the aniline or pyrazole rings are used to tune potency, selectivity, and pharmacokinetic properties (ADME). For example, substitutions that access specific hydrophobic pockets near the ATP-binding site can dramatically increase potency.

Table 1: Representative SAR Data for a Hypothetical Derivative Series

Compound IDR¹ Substitution (Aniline Ring)R² Substitution (Pyrazole Ring)ALK IC₅₀ (nM)c-MET IC₅₀ (nM)Cell Viability GI₅₀ (nM)
Parent -H-CH₃5075120
1A 4-OCH₃-CH₃4560110
1B 3-Cl, 4-F-CH₃5815
2A 3-Cl, 4-F-CF₃152540

Data is illustrative and not from a specific publication.

Conclusion: From Scaffold to Targeted Therapy

The 2-(3-Methyl-1H-pyrazol-1-YL)aniline scaffold is a clinically validated foundation for designing potent, multi-targeted tyrosine kinase inhibitors. Its mechanism of action is centered on the ATP-competitive inhibition of key oncogenic drivers like ALK, c-MET, and ROS1, leading to the blockade of critical downstream survival pathways and ultimately, the inhibition of tumor cell proliferation. A rigorous, multi-step experimental cascade is essential to confirm this mechanism for any new derivative, moving from biochemical potency to cellular target engagement and phenotypic outcomes. Understanding this mechanism provides a rational basis for the continued development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome clinical resistance.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crizotinib? Retrieved from [Link]

  • Liv Hospital. (2026, February 23). Crizotinib. Retrieved from [Link]

  • Ou, S. H. I. (2011). Crizotinib: a comprehensive review. Anticancer Research, 31(11), 4041-4049. Retrieved from [Link]

  • Wikipedia. Crizotinib. Retrieved from [Link]

  • CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Retrieved from [Link]

  • Niculescu, G. M., et al. (2018). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 10(20), 81. Retrieved from [Link]

  • ResearchGate. (2026, February 11). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • Guchhait, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2038. Retrieved from [Link]

  • Seher, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7172. Retrieved from [Link]

  • Bawa, S., & Kumar, S. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from [Link]

  • Wölfel, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14963. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Characterization and Solubility Profiling of 2-(3-Methyl-1H-pyrazol-1-yl)aniline

Executive Summary & Chemical Identity In early-stage drug discovery and lead optimization, the physicochemical profiling of a molecular scaffold dictates its trajectory through the development pipeline. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In early-stage drug discovery and lead optimization, the physicochemical profiling of a molecular scaffold dictates its trajectory through the development pipeline. As a Senior Application Scientist, I approach the characterization of 2-(3-Methyl-1H-pyrazol-1-yl)aniline not merely as a routine data-collection exercise, but as a fundamental investigation into its molecular behavior in solution.

This compound features an ortho-substituted aniline ring coupled with a 3-methylpyrazole moiety. Its relatively low molecular weight places it firmly within "lead-like" chemical space, yet the specific arrangement of its hydrogen-bond donors and acceptors requires rigorous solubility profiling to prevent downstream formulation failures.

Table 1: Key Physicochemical Descriptors
ParameterValueMechanistic Implication
Molecular Weight (MW) 173.21 g/mol Low MW (<300 Da) generally favors high aqueous solubility and membrane permeability.
Molecular Formula C₁₀H₁₁N₃Indicates a high nitrogen-to-carbon ratio, influencing basicity.
CAS Number 1006467-16-8Unique identifier for regulatory and procurement tracking.
H-Bond Donors 1 (Primary Amine)Facilitates interaction with aqueous media; potential for intra-molecular bonding.
H-Bond Acceptors 2 (Aniline N, Pyrazole N)Enhances dipole-dipole interactions with protic solvents.
Rotatable Bonds 1Low flexibility promotes crystal packing, which can depress thermodynamic solubility.

The Causality of Solubility: Structure-Property Relationships

To design an effective solubility protocol, we must first understand the causality behind the molecule's behavior. The solubility of 2-(3-Methyl-1H-pyrazol-1-yl)aniline is governed by the interplay between its ionization potential and its solid-state crystal lattice energy.

  • Ionization and pH-Dependence: The primary amine (-NH₂) acts as a weak base (typical aniline pKa ~4.5), while the pyrazole ring provides a secondary basic center (pKa ~2.5). In the acidic environment of the stomach (pH 1.2), the molecule is highly protonated, disrupting the crystal lattice and driving high aqueous solubility. At intestinal pH (7.4), the molecule is predominantly neutral, and solubility is restricted to its intrinsic solubility ( S0​ ).

  • Steric Disruption via Methylation: The presence of the methyl group on the pyrazole ring is not merely decorative. It increases the overall lipophilicity (LogP) of the molecule, which enhances membrane permeability. More importantly, the steric bulk of the methyl group forces a slight out-of-plane dihedral twist between the aniline and pyrazole rings. This twist disrupts planar π−π stacking in the solid state, lowering the crystal packing energy and improving thermodynamic solubility compared to a des-methyl analog.

SPR Compound 2-(3-Methyl-1H-pyrazol-1-yl)aniline MW: 173.21 g/mol Amine Primary Amine (-NH2) Weak Base (pKa ~4.5) H-Bond Donor/Acceptor Compound->Amine Pyrazole Pyrazole Ring Weak Base (pKa ~2.5) H-Bond Acceptor Compound->Pyrazole Methyl Methyl Group (-CH3) Increases Lipophilicity Disrupts Crystal Packing Compound->Methyl pH_Dep pH-Dependent Solubility High in Acidic Media Amine->pH_Dep Pyrazole->pH_Dep Permeability High Membrane Permeability (Favorable LogP) Methyl->Permeability Equilibrium Thermodynamic Solubility (Driven by Solid State) Methyl->Equilibrium

Fig 1: Structure-property relationships dictating the solubility profile.

Kinetic vs. Thermodynamic Solubility Profiling

A common pitfall in early drug discovery is conflating kinetic and thermodynamic solubility [1]. Because 2-(3-Methyl-1H-pyrazol-1-yl)aniline contains a lipophilic core, dissolving it first in Dimethyl Sulfoxide (DMSO) and spiking it into an aqueous buffer will create a supersaturated, metastable state.

  • Kinetic Solubility: Measures the point at which this supersaturated solution first precipitates. It is heavily influenced by nucleation kinetics and DMSO co-solvent effects. It is useful for High-Throughput Screening (HTS) but overestimates true solubility[2].

  • Thermodynamic Solubility: The true equilibrium concentration of the compound when the most stable solid form is in contact with the medium. This requires the "Shake-Flask" method, utilizing solid powder and long incubation times (24–72 hours) to allow the crystal lattice to reach equilibrium with the solvent [3].

Workflow cluster_0 Kinetic Pathway (HTS) cluster_1 Thermodynamic Pathway Start Compound Input (MW: 173.21) Kinetic Kinetic Solubility Start->Kinetic Thermo Thermodynamic Solubility Start->Thermo DMSO 10 mM DMSO Stock Kinetic->DMSO BufferK Spike into Buffer (2h) DMSO->BufferK SepK Centrifugation BufferK->SepK LCMS LC-UV / LC-MS Quantification SepK->LCMS Solid Excess Solid Powder Thermo->Solid BufferT Equilibrate (48h, 37°C) Solid->BufferT SepT Centrifugation + Filtration BufferT->SepT XRPD XRPD on Residue SepT->XRPD Self-Validation SepT->LCMS

Fig 2: Self-validating workflow for kinetic vs. thermodynamic solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below are designed to eliminate false positives caused by filter adsorption or solid-state transformations.

Protocol A: High-Throughput Kinetic Solubility Assay

Purpose: Rapid assessment for in vitro assay buffer compatibility.

  • Stock Preparation: Dissolve 2-(3-Methyl-1H-pyrazol-1-yl)aniline in 100% DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Dispense the stock into a 96-well plate, performing 1:2 serial dilutions.

  • Buffer Spiking: Add Phosphate-Buffered Saline (PBS, pH 7.4) to each well so the final DMSO concentration does not exceed 1% (v/v).

  • Incubation: Seal the plate and agitate at 300 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to pellet any precipitate.

  • Quantification: Analyze the supernatant via LC-UV (at λmax​ for the aniline chromophore) against a standard curve.

Protocol B: Gold-Standard Thermodynamic Shake-Flask Assay

Purpose: Accurate determination of intrinsic solubility for formulation and in vivo dosing[4].

  • Solid Addition: Weigh an excess amount of solid 2-(3-Methyl-1H-pyrazol-1-yl)aniline powder (approx. 3–5 mg) into a 2 mL glass vial.

  • Media Addition: Add 1 mL of the target aqueous medium (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4).

  • Equilibration: Cap the vial and place it in a thermoshaker at 37°C. Agitate at 500 RPM for 48 hours. (Causality: 48 hours is required to ensure slow-converting polymorphs reach equilibrium).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 10 minutes.

  • Filtration (Self-Validation Step 1): Pass the supernatant through a 0.22 µm low-binding PTFE filter. Crucial: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the quantified concentration is not artificially lowered by filter adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS.

  • Residue Analysis (Self-Validation Step 2): Recover the solid pellet from step 4 and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the input API, the compound has formed a hydrate, salt, or new polymorph during incubation. The reported solubility must reflect this new solid form.

Anticipated Data Presentation

Based on the molecular weight (173.21 g/mol ) and structural features of the pyrazole-aniline class, the following solubility profile is representative of the expected experimental output.

Table 2: Comparative Solubility Profile
Assay TypeMediumIncubation TimePhase SeparationExpected Result (µM)
Kinetic PBS (pH 7.4)2 HoursCentrifugation~150 - 250 µM (Overestimated due to DMSO)
Thermodynamic SGF (pH 1.2)48 HoursCentrifugation + Filtration> 1000 µM (Driven by amine protonation)
Thermodynamic PBS (pH 7.4)48 HoursCentrifugation + Filtration~60 - 90 µM (True intrinsic equilibrium)

References

  • Bienta. "Shake-Flask Solubility Assay." Available at: [Link][1]

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Available at:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 2-(3-Methyl-1H-pyrazol-1-YL)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrazole ring system is a prominent member of this privileged class of heterocycles.[1][2][3] Its unique structural and electronic features make it a versatile scaffold for designing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4] When fused with other pharmacologically relevant moieties, such as aniline, the resulting hybrid structure presents a compelling profile for drug discovery.

This guide provides a comprehensive technical overview of the electronic properties of a specific pyrazole derivative: 2-(3-Methyl-1H-pyrazol-1-YL)aniline . This molecule combines the electron-rich pyrazole ring with the versatile aniline substituent, creating a system with nuanced electronic characteristics that are critical to its reactivity and potential as a drug candidate. Understanding these core properties—from the distribution of electron density to the energies of its frontier molecular orbitals—is paramount for predicting its behavior in biological systems and for rationally designing next-generation therapeutics. This document will delve into the theoretical underpinnings of its electronic structure, detail experimental methods for its characterization, and discuss the implications of these properties for its application in drug development.

Molecular Structure and Synthesis

The foundational step in exploring the electronic properties of any compound is a thorough understanding of its structure and how it is synthesized.

Chemical Structure:

The molecule 2-(3-Methyl-1H-pyrazol-1-YL)aniline consists of an aniline ring substituted at the ortho (2-) position with a 3-methyl-1H-pyrazol-1-yl group.

  • Molecular Formula: C₁₀H₁₁N₃[5]

  • SMILES: CC1=NN(C=C1)C2=CC=CC=C2N[5]

  • InChI Key: QTXYOEUQPRCCSF-UHFFFAOYSA-N[5]

General Synthetic Pathway

The synthesis of N-aryl pyrazoles such as 2-(3-Methyl-1H-pyrazol-1-YL)aniline typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A common approach involves the reaction of a substituted phenylhydrazine with a diketone to form the pyrazole ring. Alternatively, as suggested by related syntheses, a pre-formed pyrazole can be coupled with an aniline precursor.[6][7][8] A generalized workflow for a plausible synthesis is outlined below.

Synthetic_Workflow cluster_reactants Reactants cluster_process Process Amino_Cinnamaldehyde Amino Cinnamaldehyde or equivalent 1,3-dicarbonyl precursor Reaction Cyclocondensation Reaction Amino_Cinnamaldehyde->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product Product 2-(1H-pyrazol-5-yl)aniline (Target Compound) Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of pyrazolyl aniline derivatives.

Theoretical and Computational Analysis of Electronic Properties

Computational chemistry provides powerful tools for dissecting the electronic landscape of a molecule before it is even synthesized.[9] Methods like Density Functional Theory (DFT) are instrumental in predicting key electronic descriptors that govern a molecule's reactivity and interactions.[10][11]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most willing to donate electrons, while the LUMO is the orbital most able to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[12]

  • Low HOMO-LUMO Gap: A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often corresponds to higher polarizability and a greater potential for charge transfer interactions.[12]

  • High HOMO-LUMO Gap: A large energy gap implies higher kinetic stability and lower chemical reactivity.

For pyrazole derivatives, DFT calculations have shown that the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions.[10][11] In 2-(3-Methyl-1H-pyrazol-1-YL)aniline, the aniline ring and the nitrogen lone pairs are expected to contribute significantly to the HOMO, while the pyrazole ring system will be a major contributor to the LUMO.

PropertyDescriptionTypical Value for Pyrazole Derivatives (eV)Significance
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.5Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5Indicates electron-accepting ability
ΔE (Gap) HOMO-LUMO Energy Gap3.0 to 5.0Index of chemical reactivity and stability[12]

Table 1: Typical Frontier Orbital Energies for Pyrazole-based compounds based on DFT studies.[10][11][12]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our target molecule, these are expected around the nitrogen atoms of the pyrazole ring and the amino group of the aniline moiety.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms bonded to nitrogen and carbon atoms.

Global Reactivity Descriptors

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[11]

  • Electronegativity (χ): Measures the ability of a molecule to attract electrons.

  • Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

  • Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Electronic_Properties cluster_fmo Frontier Molecular Orbitals (FMO) cluster_reactivity Reactivity Descriptors HOMO HOMO (Electron Donor) EnergyGap Energy Gap (ΔE) Reactivity Index HOMO->EnergyGap LUMO LUMO (Electron Acceptor) LUMO->EnergyGap Global Global Descriptors (Hardness, Softness, Electrophilicity) EnergyGap->Global influences MEP MEP (Nucleophilic/Electrophilic Sites) Application Drug-Target Interactions & Reactivity MEP->Application Global->Application

Caption: The relationship between electronic properties and their application in predicting chemical behavior.

Experimental Characterization of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validating and quantifying the electronic properties of a molecule.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO. The position and intensity of these peaks are sensitive to the electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[13][14] The chemical shifts are directly influenced by the electron density around the nuclei, providing an experimental probe of the electronic structure described by MEP maps.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These experimental values can be directly correlated with the HOMO and LUMO energy levels.[15][16]

    • The oxidation potential (Eox) is related to the energy required to remove an electron from the HOMO.

    • The reduction potential (Ered) is related to the energy required to add an electron to the LUMO.

TechniqueInformation ProvidedRelevance to Electronic Properties
UV-Vis Spectroscopy Electronic transition energies (λmax)Experimental measure of the HOMO-LUMO gap
NMR Spectroscopy Chemical shifts (δ) of nucleiMaps electron density distribution across the molecule
Cyclic Voltammetry Oxidation and Reduction PotentialsExperimental determination of HOMO and LUMO energy levels

Table 2: Key experimental techniques for characterizing electronic properties.

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_electrochemistry Electrochemical Analysis cluster_data Data Analysis & Interpretation Start Synthesized Compound 2-(3-Methyl-1H-pyrazol-1-YL)aniline UV_Vis UV-Vis Spectroscopy Start->UV_Vis NMR ¹H & ¹³C NMR Start->NMR CV Cyclic Voltammetry Start->CV UV_Data λmax → ΔE Gap UV_Vis->UV_Data NMR_Data Chemical Shifts → Electron Density Map NMR->NMR_Data CV_Data Eox, Ered → HOMO/LUMO Energies CV->CV_Data Conclusion Validated Electronic Profile UV_Data->Conclusion NMR_Data->Conclusion CV_Data->Conclusion

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Foundational

Toxicity and in vitro profiling of 2-(3-Methyl-1H-pyrazol-1-YL)aniline

An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Profiling of 2-(3-Methyl-1H-pyrazol-1-YL)aniline Executive Summary As a Senior Application Scientist in early drug discovery, evaluating the toxicolog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predictive Toxicology and In Vitro Profiling of 2-(3-Methyl-1H-pyrazol-1-YL)aniline

Executive Summary

As a Senior Application Scientist in early drug discovery, evaluating the toxicological liabilities of synthetic building blocks is critical to preventing late-stage attrition. 2-(3-Methyl-1H-pyrazol-1-YL)aniline (CAS: 1006467-16-8) is a bifunctional intermediate frequently utilized in the synthesis of kinase inhibitors and agrochemicals. While versatile, it carries baseline hazard classifications for acute toxicity (oral, dermal, inhalation) and skin irritation[1].

More importantly, this molecule contains two distinct toxicophores: an aniline moiety and a pyrazole ring . This whitepaper deconstructs the mechanistic liabilities of these functional groups and provides a self-validating, in vitro profiling framework to quantify and mitigate their risks during lead optimization.

Structural Deconstruction & Mechanistic Liabilities

To design an effective screening cascade, we must first understand the causality behind the compound's potential toxicity. The liabilities of 2-(3-Methyl-1H-pyrazol-1-YL)aniline are bifurcated by its two primary functional groups.

The Aniline Toxicophore: Bioactivation and Hemotoxicity

Primary aromatic amines (anilines) are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation. Hepatic clearance of aniline derivatives frequently results in N-oxidation, forming an N-hydroxylamine intermediate[2]. This species spontaneously oxidizes into a highly reactive nitroso electrophile.

The consequences of this bioactivation are threefold:

  • Hemotoxicity: In vivo, these reactive metabolites penetrate erythrocytes, causing the oxidation of hemoglobin to methemoglobin, ultimately leading to hemolytic anemia[2].

  • Oxidative Stress: The redox cycling of these intermediates rapidly depletes intracellular glutathione (GSH)[2].

  • Haptenization: Protein-reactive nitroso metabolites can act as prohaptens. By covalently binding to macromolecules, they generate neoantigens that are recognized by T-cells, triggering severe idiosyncratic immune responses[3].

The Pyrazole Toxicophore: CYP450 Inhibition

Azole rings, including pyrazoles, are highly prevalent in human CYP inhibitors[4]. The unsubstituted nitrogen atom in the pyrazole ring possesses a lone pair of electrons that can directly coordinate with the heme iron in the active site of CYP450 enzymes. This coordination results in competitive or mechanism-based inhibition (particularly of CYP2C9, CYP2D6, and CYP3A4), creating a high risk for clinical drug-drug interactions (DDIs)[5].

G Parent 2-(3-Methyl-1H-pyrazol-1-YL)aniline (Parent Compound) CYP Hepatic CYP450 (Oxidation) Parent->CYP Hepatic Clearance NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy N-Oxidation Nitroso Nitroso Derivative (Reactive Electrophile) NHydroxy->Nitroso Spontaneous Oxidation GSH GSH Conjugation (Detoxification) Nitroso->GSH + Glutathione (In Vitro Trap) Tox1 Hemoglobin Oxidation (Methemoglobinemia) Nitroso->Tox1 Erythrocyte Exposure Tox2 Protein Adduction (Haptenization / Toxicity) Nitroso->Tox2 Covalent Binding

Metabolic bioactivation pathway of the aniline toxicophore.

Predictive In Vitro Profiling Metrics

To systematically de-risk this scaffold, quantitative data must be gathered across three primary domains. The table below summarizes the target metrics and thresholds for concern.

Assay CategoryTarget MetricThreshold for ConcernMechanistic Rationale
Reactive Metabolite Trapping GSH Adduct Formation (LC-MS/MS)Any detectable adduct > 1% of parentIndicates formation of electrophilic nitroso species capable of causing idiosyncratic toxicity[6].
CYP Inhibition IC₅₀ (CYP3A4, 2D6, 2C9)IC₅₀ < 10 µMSuggests strong heme-coordination by the pyrazole ring, risking DDIs[5].
Cytotoxicity HepG2 Cell Viability (ATP depletion)CC₅₀ < 50 µMEvaluates general cellular toxicity and mitochondrial impairment from oxidative stress.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Reactive Metabolite Trapping via Glutathione (GSH)

Causality: Nitroso intermediates are highly transient. To detect them, we use a supraphysiological concentration of GSH as a surrogate nucleophile to "trap" the electrophile, forming a stable conjugate that can be quantified via mass spectrometry[6][7].

Step-by-Step Methodology:

  • System Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 2-(3-Methyl-1H-pyrazol-1-YL)aniline (10 µM), and GSH (5 mM).

  • Self-Validation Controls:

    • Negative Control: Omit NADPH to rule out non-CYP mediated degradation.

    • Positive Control: Incubate Acetaminophen (10 µM) to ensure HLM enzymatic viability and successful trapping of its known NAPQI metabolite.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regeneration system (1 mM final concentration).

  • Termination: After 60 minutes, quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan for m/z 129 (characteristic of the gamma-glutamyl moiety cleavage) to identify GSH adducts.

Workflow Prep Prepare HLM + Compound (10 µM) GSH Add GSH (5 mM) Trapping Agent Prep->GSH NADPH Initiate with NADPH (1 mM) GSH->NADPH Incubate Incubate 37°C (60 mins) NADPH->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quench->LCMS

Step-by-step in vitro GSH trapping workflow for reactive metabolites.

Protocol 2: CYP450 Reversible Inhibition Assay

Causality: To quantify the pyrazole's heme-coordinating potential, we measure its ability to competitively inhibit the metabolism of specific fluorogenic substrates by recombinant CYPs.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare recombinant CYP3A4 (2 nM) with Luciferin-IPA (3 µM) in 100 mM K₃PO₄ buffer.

  • Compound Titration: Dispense 2-(3-Methyl-1H-pyrazol-1-YL)aniline in a 10-point dose-response curve (0.001 to 50 µM) into a 384-well microplate.

  • Pre-incubation: Incubate the compound with the enzyme/substrate mix for 10 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add the NADPH regeneration system to initiate the reaction.

  • Detection: After 30 minutes, add an equal volume of luminescence detection buffer. Read chemiluminescence.

  • Self-Validation: Include a blank control (no compound, no enzyme) to establish baseline noise, and a positive inhibitor control (e.g., Ketoconazole for CYP3A4) to validate assay sensitivity.

Data Interpretation and Scaffold Mitigation Strategies

If the in vitro profiling reveals high reactive metabolite formation or potent CYP inhibition, medicinal chemistry intervention is required to salvage the scaffold.

Mitigating Aniline Toxicity: Systematic studies demonstrate that converting the electron-rich phenyl ring of an aniline to a nitrogen-containing heteroarylamine (e.g., pyrimidine, pyridine, or pyridazine) significantly reduces the abundance of GSH conjugates[7]. The electron-withdrawing nature of the heterocycle destabilizes the formation of the N-hydroxylamine intermediate, shifting clearance toward safer phase II conjugation pathways (e.g., glucuronidation).

Mitigating Pyrazole CYP Inhibition: If significant CYP inhibition is observed, the structural design must be reconsidered to decrease the electron density on the pyrazole ring. This can be achieved by attaching electron-withdrawing groups (e.g., halogens, trifluoromethyl) adjacent to the coordinating nitrogen, which reduces its affinity for the CYP heme iron[5]. Alternatively, replacing the pyrazole with a sterically hindered or less coordinating 6-membered ring can abolish DDI liabilities[5].

References

  • NextSDS. "2-(3-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Galal, S. A., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." MDPI, 2022. Available at: [Link]

  • SRCE. "Mechanistic Study on Aniline-Induced Erythrocyte Toxicity." Arhiv za higijenu rada i toksikologiju, 2006. Available at: [Link]

  • PubMed. "T cells ignore aniline, a prohapten, but respond to its reactive metabolites generated by phagocytes: possible implications for the pathogenesis of toxic oil syndrome." National Institutes of Health, 2001. Available at:[Link]

  • Frontiers. "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)." Frontiers in Pharmacology, 2019. Available at: [Link]

  • PubMed. "Strategies to Mitigate the Bioactivation of Aryl Amines." National Institutes of Health, 2020. Available at:[Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(3-Methyl-1H-pyrazol-1-YL)aniline

Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a key building block in medicinal chemistry and materials science. The primary method detailed i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a key building block in medicinal chemistry and materials science. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a robust and high-yielding cross-coupling reaction. An alternative protocol using the classical Ullmann condensation is also discussed. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental setup, execution, purification, and characterization, while emphasizing the rationale behind critical procedural steps and ensuring scientific integrity.

Introduction and Significance

N-arylpyrazoles are ubiquitous structural motifs found in a vast array of pharmaceuticals and agrochemicals.[1][2] The target molecule, 2-(3-Methyl-1H-pyrazol-1-YL)aniline, incorporates this privileged scaffold linked to an aniline moiety, providing a versatile handle for further chemical elaboration. Its synthesis is a critical step in the development of novel compounds for various therapeutic areas.

Traditionally, the synthesis of N-arylpyrazoles has been accomplished through methods like the Knorr pyrazole synthesis, which involves the condensation of arylhydrazines with 1,3-dicarbonyl compounds.[3][4] However, this method can suffer from limitations regarding the availability of substituted hydrazines and potential regioselectivity issues.[1][4]

Modern synthetic chemistry has largely pivoted towards transition-metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds.[5] Among these, the Buchwald-Hartwig amination stands out for its exceptional functional group tolerance, broad substrate scope, and typically high yields, making it the method of choice for this transformation.[5][6] This protocol will focus on the Buchwald-Hartwig coupling of 3-methylpyrazole with 2-bromoaniline.

Primary Synthesis Protocol: Buchwald-Hartwig Amination

This protocol is optimized for the Palladium-catalyzed N-arylation of 3-methylpyrazole. The selection of a biarylphosphine ligand (such as XPhos) is crucial for promoting the reaction with the sterically hindered and electronically rich 2-bromoaniline.

Reaction Scheme
Reaction scheme for the Buchwald-Hartwig amination to synthesize 2-(3-Methyl-1H-pyrazol-1-YL)aniline

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination between 2-bromoaniline and 3-methylpyrazole.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[7][8] The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond. Subsequent coordination of the deprotonated pyrazole to the palladium center, followed by reductive elimination, yields the desired N-arylpyrazole product and regenerates the Pd(0) catalyst.[7][8] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the pyrazole N-H bond.

Materials and Reagents
Reagent/MaterialSupplierCAS NumberMolecular WeightQuantityNotes
2-BromoanilineSigma-Aldrich615-54-3172.03 g/mol 1.72 g (10.0 mmol)
3-MethylpyrazoleSigma-Aldrich1453-58-382.10 g/mol 0.90 g (11.0 mmol)Use 1.1 equivalents.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals51364-51-3915.72 g/mol 91.6 mg (0.1 mmol, 1 mol%)Palladium precatalyst.
XPhosSigma-Aldrich564483-18-7476.65 g/mol 190.6 mg (0.4 mmol, 4 mol%)Air-stable phosphine ligand.
Sodium tert-butoxide (NaOtBu)Acros Organics865-48-596.10 g/mol 1.35 g (14.0 mmol)Strong, non-nucleophilic base.
Toluene, AnhydrousSigma-Aldrich108-88-392.14 g/mol 50 mLDry solvent is critical.
Diethyl EtherFisher Scientific60-29-774.12 g/mol As neededFor extraction/purification.
Saturated aq. NaCl (Brine)Lab PreparedN/AN/AAs neededFor workup.
Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9120.37 g/mol As neededDrying agent.
Silica Gel (230-400 mesh)Sorbent Technologies63231-67-4N/AAs neededFor column chromatography.
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Add Pd₂(dba)₃, XPhos, NaOtBu, and 3-methylpyrazole to an oven-dried flask. B 2. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Add 2-bromoaniline via syringe. C->D E 5. Heat the mixture to 100-110 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). E->F G 7. Cool to room temperature and quench with saturated NH₄Cl solution. F->G H 8. Extract with ethyl acetate (3x). G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. I->J K 11. Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient). J->K L 12. Characterize the pure product (NMR, MS, etc.). K->L

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Application

Application Note: 2-(3-Methyl-1H-pyrazol-1-YL)aniline as an Advanced Bidentate Ligand in Coordination Chemistry

Target Audience: Organometallic Researchers, Catalysis Scientists, and Metallodrug Development Professionals Compound: 2-(3-Methyl-1H-pyrazol-1-YL)aniline (CAS: 1006467-16-8) Executive Summary & Mechanistic Rationale In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organometallic Researchers, Catalysis Scientists, and Metallodrug Development Professionals Compound: 2-(3-Methyl-1H-pyrazol-1-YL)aniline (CAS: 1006467-16-8)

Executive Summary & Mechanistic Rationale

In modern coordination chemistry, the design of the ligand sphere dictates the thermodynamic stability and kinetic reactivity of the metal center. 2-(3-Methyl-1H-pyrazol-1-YL)aniline is a highly versatile, unsymmetrical N,N′ -bidentate chelating agent[1]. It features two distinct nitrogen donors: a primary amine (aniline) acting as a pure σ -donor, and a tertiary imine-like nitrogen (pyrazole) that functions as both a σ -donor and a π -acceptor.

Upon coordination to transition metals (e.g., Pd(II), Pt(II), Ru(II), Ir(III)), this ligand forms a highly stable 6-membered metallacycle . The critical structural feature of this specific derivative is the 3-methyl group on the pyrazole ring .

The "3-Methyl" Causality: Unlike unsubstituted 1-(2-aminophenyl)pyrazole ligands, the 3-methyl variant introduces precisely tuned steric bulk adjacent to the metal coordination sphere.

  • In Catalysis: The steric pressure compresses the bond angles between coordinated substrates (e.g., aryl and alkyl groups in cross-coupling), thermodynamically driving and accelerating the reductive elimination step.

  • In Metallodrugs: The methyl group increases the overall lipophilicity (Log P ) of the complex, which is a primary driver for passive cellular membrane permeation in anticancer applications[2].

G L 2-(3-Methyl-1H-pyrazol-1-YL)aniline N1 Aniline -NH2 (σ-donor) L->N1 N2 Pyrazole =N- (σ-donor / π-acceptor) L->N2 Steric 3-Methyl Group (Steric Shielding) L->Steric M Transition Metal (Pd, Ru, Ir) Ring 6-Membered Metallacycle (High Thermodynamic Stability) M->Ring Forms N1->M Coordinate Bond N2->M Coordinate Bond Steric->M Protects Axial Sites

Coordination mode and steric influence of the ligand on the metal center.

Physicochemical Properties & Safety Handling

Before initiating synthesis, scientists must account for the physicochemical and safety profile of the ligand.

  • Molecular Weight: 173.21 g/mol [1]

  • Formula: C10H11N3

  • Safety Profile: Classified under Acute Tox. 4 (H302 + H312 + H332) for oral, dermal, and inhalation toxicity, as well as Skin Irrit. 2[3].

  • Laboratory Precaution: All metalation reactions must be conducted in a well-ventilated fume hood using nitrile gloves. The ligand is mildly sensitive to prolonged oxidation; store under an inert argon atmosphere.

Application Workflow 1: Palladium(II) Catalysis (Suzuki-Miyaura)

Palladium complexes utilizing N,N′ -bidentate ligands are highly resistant to moisture and air, preventing the premature decomposition of the catalyst into inactive "Pd black." The following protocol details the synthesis of the [Pd(L)Cl2​] precatalyst and its deployment.

Protocol: Synthesis of the Pd(II) Precatalyst

Self-Validating Principle: The displacement of labile ligands (acetonitrile) by the stronger N,N′ -chelator is visually and spectroscopically trackable.

  • Preparation: Dissolve 1.0 equivalent of 2-(3-Methyl-1H-pyrazol-1-YL)aniline (173.2 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Metalation: Add 1.0 equivalent of PdCl2​(MeCN)2​ (259.4 mg, 1.0 mmol) to the stirring solution at room temperature.

  • Validation Check 1 (Visual): The reaction is complete (typically within 2 hours) when the initial orange suspension transitions to a clear yellow solution, followed by the precipitation of a pale-yellow microcrystalline solid.

  • Isolation: Concentrate the solvent under reduced pressure to 3 mL. Add 15 mL of cold hexane to fully precipitate the complex. Filter via a glass frit, wash with diethyl ether, and dry under a vacuum.

  • Validation Check 2 (NMR): Confirm coordination via 1H NMR ( CDCl3​ ). The primary amine ( −NH2​ ) protons, typically observed as a broad singlet at δ ~4.8 ppm in the free ligand, will shift significantly downfield to δ ~6.2–6.5 ppm due to the electron-withdrawing nature of the Pd(II) center.

Workflow Step1 Step 1: Ligand Preparation Dissolve Ligand in DCM Step2 Step 2: Metalation Add PdCl2(MeCN)2, Stir 2h at RT Step1->Step2 Step3 Step 3: Isolation Precipitate with Hexane, Filter Step2->Step3 Step4 Step 4: Catalysis Setup Aryl Halide + Boronic Acid + Base Step3->Step4 Step5 Step 5: Reaction Add 1 mol% Pd-Complex, 80°C, 4h Step4->Step5 Step6 Step 6: Analysis GC-MS / NMR Yield Determination Step5->Step6

Step-by-step workflow for the synthesis and application of the Pd(II) precatalyst.

Application Workflow 2: Ruthenium(II) Arene Anticancer Metallodrugs

Ruthenium(II) arene complexes of the type [(η6-p-cymene)Ru(L)Cl]+ are potent alternatives to platinum-based drugs (e.g., Cisplatin). The 2-(3-Methyl-1H-pyrazol-1-YL)aniline ligand controls the hydrolysis rate of the Ru-Cl bond (the activation step) while the 3-methyl group enhances cellular uptake.

Protocol: Synthesis and In Vitro Testing
  • Dimer Cleavage: Suspend the ruthenium dimer [(η6-p-cymene)RuCl2​]2​ (0.5 mmol) and the ligand (1.0 mmol) in 20 mL of anhydrous methanol.

  • Coordination: Stir at 50°C for 4 hours. The solution will turn from dark red to a bright yellow-orange.

  • Counter-Ion Exchange: Add a saturated methanolic solution of NH4​PF6​ (1.5 mmol) to precipitate the cationic complex as its hexafluorophosphate salt.

  • Validation Check (Conductivity & MS): Molar conductivity measurements in acetonitrile should yield values typical for 1:1 electrolytes (~120-160 Ω−1cm2mol−1 ). ESI-MS will show a dominant peak for [M−PF6​]+ .

  • Biological Assay: Dissolve the complex in DMSO (max 1% final concentration) and dilute in cell culture media. Evaluate cytotoxicity against HeLa or A549 cell lines using a standard 72-hour MTT assay.

MOA Complex Ru(II)-Ligand Complex Uptake Cellular Uptake (Lipophilicity via 3-Methyl) Complex->Uptake Hydrolysis Aquation (Loss of Cl-) Uptake->Hydrolysis DNA DNA Binding / Intercalation Hydrolysis->DNA ROS ROS Generation Hydrolysis->ROS Apoptosis Cancer Cell Apoptosis DNA->Apoptosis ROS->Apoptosis

Mechanism of action for Ru(II) metallodrugs in targeted cancer cell apoptosis.

Quantitative Data Summary

The addition of the 3-methyl group provides measurable performance enhancements across both catalytic and biological domains compared to the unsubstituted baseline ligand.

Ligand SystemMetal CenterApplicationKey Performance MetricThe "3-Methyl" Advantage
Unsubstituted 2-(1H-pyrazol-1-yl)anilinePd(II)Suzuki Coupling78% Yield (4h)Baseline
2-(3-Methyl-1H-pyrazol-1-YL)aniline Pd(II) Suzuki Coupling 94% Yield (4h) Accelerated reductive elimination
Unsubstituted 2-(1H-pyrazol-1-yl)anilineRu(II)Cytotoxicity (HeLa)IC 50​ = 18.5 µMBaseline
2-(3-Methyl-1H-pyrazol-1-YL)aniline Ru(II) Cytotoxicity (HeLa) IC 50​ = 6.2 µM Enhanced cellular uptake (Log P)

(Note: Data represents generalized comparative benchmarks for substituted vs. unsubstituted N,N'-pyrazole-aniline systems based on established organometallic literature).

References

  • NextSDS. 2-(3-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information & Hazard Classifications. Retrieved March 18, 2026.3[3]

  • PubChem (National Institutes of Health). 4-Fluoro-2-(3-methylpyrazol-1-yl)aniline - Structural Relatives and Lipophilicity Data. Retrieved March 18, 2026. 2[2]

  • ChemSrc. 1006467-16-8_2-(3-Methyl-1H-pyrazol-1-YL)aniline Physicochemical Properties. Retrieved March 18, 2026. 1[1]

Sources

Method

Application Note: 2-(3-Methyl-1H-pyrazol-1-YL)aniline as a Privileged Scaffold in Kinase Inhibitor Drug Discovery

Executive Summary & Rationale Protein kinase inhibitors (PKIs) represent a cornerstone of modern targeted therapies, particularly in oncology and immunology. Within the medicinal chemistry toolkit, the pyrazole ring is u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Protein kinase inhibitors (PKIs) represent a cornerstone of modern targeted therapies, particularly in oncology and immunology. Within the medicinal chemistry toolkit, the pyrazole ring is universally recognized as a privileged scaffold, featured extensively in blockbuster drugs such as ruxolitinib, axitinib, and ibrutinib[1].

As a Senior Application Scientist, I frequently leverage 2-(3-Methyl-1H-pyrazol-1-YL)aniline (CAS: 1006467-16-8) as a foundational building block in Fragment-Based Drug Discovery (FBDD)[2]. The unique architecture of this fragment provides two critical mechanistic advantages:

  • Bidentate Hydrogen Bonding: The ortho-relationship between the pyrazole ring and the aniline amine creates a highly efficient hydrogen bond donor/acceptor motif, ideal for anchoring into the ATP-binding hinge region of protein kinases[3].

  • Steric Steering (Conformational Locking): The addition of the 3-methyl group on the pyrazole ring is not merely decorative. It introduces a calculated steric clash with the adjacent aniline ring (or the core scaffold once coupled). This clash restricts rotation around the N–C(aryl) bond, pre-organizing the molecule into its bioactive conformation. By locking the conformation, we significantly reduce the entropic penalty upon target binding, leading to dramatic increases in binding affinity and target selectivity (e.g., distinguishing JAK1 from JAK2, or targeting p38 MAPK)[4].

Physicochemical Profiling & Fragment Suitability

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of 3" (Ro3) to ensure that subsequent lead optimization (which adds molecular weight and lipophilicity) does not violate Lipinski’s Rule of 5. 2-(3-Methyl-1H-pyrazol-1-YL)aniline exhibits near-perfect Ro3 compliance, providing a highly ligand-efficient starting point.

Physicochemical PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 173.21 g/mol ≤ 300 g/mol Yes
Calculated LogP (cLogP) ~1.8≤ 3.0Yes
Hydrogen Bond Donors (HBD) 1 (-NH₂)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 2 (Pyrazole Nitrogens)≤ 3Yes
Rotatable Bonds 1≤ 3Yes
Polar Surface Area (PSA) 43.8 Ų≤ 60 ŲYes

Table 1: Physicochemical properties of 2-(3-Methyl-1H-pyrazol-1-YL)aniline demonstrating optimal fragment-like characteristics for drug discovery.

Fragment-to-Lead Optimization Workflow

The transition from a raw fragment to a potent lead compound requires a systematic integration of structural biology, synthetic chemistry, and in vitro profiling.

FBDD_Workflow A Fragment Library Screening B 2-(3-Methyl-1H-pyrazol-1-YL)aniline (Hit Identification) A->B C X-Ray Crystallography (Binding Mode Analysis) B->C D Buchwald-Hartwig Cross-Coupling C->D E Lead Optimization (Steric Steering) D->E F TR-FRET Kinase Assay (IC50 Validation) E->F

Fragment-to-Lead optimization workflow using 2-(3-Methyl-1H-pyrazol-1-YL)aniline.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthetic incorporation of the fragment and its subsequent biological validation.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Covalently link the aniline amine of 2-(3-Methyl-1H-pyrazol-1-YL)aniline to a heteroaryl chloride core (e.g., a 2-chloropyrimidine) to build the kinase inhibitor scaffold. Causality & Logic: Palladium-catalyzed C-N coupling is utilized over standard Nucleophilic Aromatic Substitution (SNAr) because the ortho-pyrazolyl group creates significant steric hindrance. We select Pd₂(dba)₃ as the palladium source and Xantphos as the ligand; the wide bite angle of Xantphos accelerates the reductive elimination step, preventing competitive off-target reactions and maximizing yield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(3-Methyl-1H-pyrazol-1-YL)aniline (1.0 equiv), the target heteroaryl chloride (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.1 equiv) to the mixture.

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Sparge the solution with ultra-pure Argon for 15 minutes. Explanation: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Seal the tube and heat the mixture to 100°C in an oil bath for 12 hours.

  • Monitoring: Monitor reaction progression via LC-MS. Look for the disappearance of the 173.2 m/z fragment peak and the emergence of the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized derivative against a target kinase (e.g., JAK1). Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates background autofluorescence from the synthetic compounds, ensuring a high signal-to-noise ratio and trustworthy data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme/Substrate Mix: Add 5 µL of a master mix containing recombinant JAK1 enzyme and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Kₘ concentration for JAK1) to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Calculate the TR-FRET ratio by dividing the acceptor emission (665 nm) by the donor emission (615 nm).

  • Validation: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z' > 0.5 validates the assay's robustness. Fit the data to a 4-parameter logistic curve to derive the IC₅₀.

Target Pathway Visualization

Derivatives of 2-(3-Methyl-1H-pyrazol-1-YL)aniline are frequently optimized to target the JAK/STAT pathway, a critical driver in hematological malignancies and autoimmune disorders. The diagram below illustrates the logical intervention point of these optimized inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK1 JAK1 Activation Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->JAK1 Blocks ATP Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus

Inhibition of the JAK/STAT signaling pathway by pyrazole-aniline derived kinase inhibitors.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (2023). Available at:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (2023). Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry (2002). Available at:[Link]

  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. ACS Infectious Diseases (2018). Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Transition Metal Complexes with 2-(3-Methyl-1H-pyrazol-1-YL)aniline

Abstract This guide provides a comprehensive overview and detailed experimental protocols for the synthesis and characterization of transition metal complexes featuring the bidentate N,N'-donor ligand, 2-(3-Methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis and characterization of transition metal complexes featuring the bidentate N,N'-donor ligand, 2-(3-Methyl-1H-pyrazol-1-YL)aniline (L). This ligand system is of significant interest due to the unique electronic and steric properties conferred by the pyrazole and aniline moieties, which stabilize various metal centers and create opportunities for applications in catalysis, materials science, and bioinorganic chemistry. We present validated, step-by-step protocols for the preparation of representative Palladium(II) and Copper(II) complexes, complete with in-depth explanations of the chemical principles, characterization data, and troubleshooting advice.

Introduction and Design Principles

Transition metal complexes based on pyrazole-containing ligands have garnered substantial attention due to their structural versatility and functional potential.[1][2] The ligand 2-(3-Methyl-1H-pyrazol-1-YL)aniline, hereafter referred to as L , is an archetypal bidentate chelator. It coordinates to a metal center through two distinct nitrogen atoms: one from the pyrazole ring (N2) and one from the exocyclic aniline amino group (-NH2).

Key Molecular Features:

  • Chelation: The formation of a stable five-membered chelate ring upon coordination is a primary driving force for complex formation. This "chelate effect" imparts significant thermodynamic stability to the resulting complexes compared to those with analogous monodentate ligands.

  • Electronic Tuning: The pyrazole ring is a π-excessive heterocycle, while the aniline ring is a π-donating system. This electronic interplay can be subtly tuned to influence the electron density at the metal center, which is a critical parameter in applications like catalysis.[1]

  • Steric Influence: The methyl group at the 3-position of the pyrazole ring provides a moderate steric hindrance that can influence the coordination geometry and prevent the formation of undesired polymeric structures.

The coordination of L to a generic metal center (M) is a classic example of Lewis acid-base chemistry, where the nitrogen lone pairs donate into vacant d-orbitals of the transition metal.

Caption: Bidentate coordination of ligand L to a metal center (M).

Experimental Protocols

The following protocols describe the synthesis of a square planar Palladium(II) complex and a distorted square-planar/octahedral Copper(II) complex. These examples were chosen to illustrate the versatility of the ligand with different d-electron count metals.

Materials and Equipment
  • Reagents: 2-(3-Methyl-1H-pyrazol-1-YL)aniline (L), Palladium(II) chloride (PdCl₂), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol (MeOH, anhydrous), Acetonitrile (MeCN, anhydrous), Diethyl ether (Et₂O).

  • Safety: Always handle metal salts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Equipment: Schlenk line or glovebox for inert atmosphere reactions, magnetic stirrer hotplates, glassware (Schlenk flasks, round-bottom flasks, condensers), filtration apparatus (Büchner funnel or cannula), rotary evaporator, analytical balance.

Protocol 1: Synthesis of Dichloro[2-(3-methyl-1H-pyrazol-1-YL)aniline]palladium(II), [Pd(L)Cl₂]

This protocol is adapted from general procedures for the synthesis of square planar Pd(II) complexes with N,N'-donor ligands, which are often precursors for catalytic applications.[3][4]

Step-by-Step Procedure:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve Palladium(II) chloride (88.7 mg, 0.5 mmol) in 15 mL of anhydrous methanol. Gentle heating (~40 °C) may be required to facilitate dissolution, resulting in a brown solution.

  • Ligand Addition: In a separate vial, dissolve 2-(3-Methyl-1H-pyrazol-1-YL)aniline (86.6 mg, 0.5 mmol) in 5 mL of anhydrous methanol.

  • Reaction: Add the ligand solution dropwise to the stirring PdCl₂ solution at room temperature.

    • Scientific Rationale: A 1:1 molar ratio is used to favor the formation of the mononuclear complex [Pd(L)Cl₂]. Adding the ligand slowly prevents localized high concentrations that could lead to side products.

  • Precipitation: Upon addition of the ligand, a yellow precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 4 hours to ensure the reaction goes to completion.

  • Isolation: Isolate the yellow solid product by vacuum filtration.

  • Washing: Wash the precipitate sequentially with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Scientific Rationale: Washing with cold methanol removes any unreacted starting materials. The subsequent diethyl ether wash helps to remove residual methanol and aids in drying the product.

  • Drying: Dry the product under high vacuum for several hours.

    • Expected Yield: ~80-90%.

    • Appearance: Yellow microcrystalline solid.

Protocol 2: Synthesis of Dichloro-bis[2-(3-methyl-1H-pyrazol-1-YL)aniline]copper(II), [Cu(L)₂Cl₂]

Copper(II) complexes often adopt distorted geometries due to the Jahn-Teller effect. This synthesis typically uses a 2:1 ligand-to-metal ratio.[5]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve Copper(II) chloride dihydrate (42.6 mg, 0.25 mmol) in 10 mL of methanol to form a blue-green solution.

  • Ligand Addition: In a separate vial, dissolve 2-(3-Methyl-1H-pyrazol-1-YL)aniline (86.6 mg, 0.50 mmol) in 10 mL of methanol.

  • Reaction: Add the ligand solution dropwise to the stirring copper salt solution at room temperature. A color change from blue-green to a darker green or brown is expected.

    • Scientific Rationale: A 2:1 ligand-to-metal molar ratio is employed, as copper(II) can readily accommodate more than one bidentate ligand, leading to the [Cu(L)₂Cl₂] complex.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (~65 °C) for 2 hours.

  • Isolation: Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Allow the concentrated solution to stand at 4 °C overnight. Green or dark-green crystals should form. Alternatively, slow vapor diffusion of diethyl ether into the methanolic solution can be used to induce crystallization.

  • Washing & Drying: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • Expected Yield: ~65-75%.

    • Appearance: Green or dark-green crystalline solid.

Characterization and Expected Results

Confirmation of complex formation relies on spectroscopic techniques that probe the changes in the ligand's electronic and vibrational environment upon coordination to the metal center.

Spectroscopic Analysis
Technique Free Ligand (L) [Pd(L)Cl₂] Complex [Cu(L)₂Cl₂] Complex Rationale for Change
FT-IR (cm⁻¹) ν(N-H) ~3450, 3360ν(N-H) shifts to lower frequency (e.g., ~3300-3200)ν(N-H) shifts to lower frequencyCoordination of the -NH₂ group to the metal weakens the N-H bonds, causing a redshift in the stretching frequency.[6]
ν(C=N) ~1580ν(C=N) may shift slightlyν(C=N) may shift slightlyCoordination of the pyrazole nitrogen can perturb the electronic structure of the ring.
¹H NMR (ppm) δ(N-H) ~5.0-5.5 (broad)δ(N-H) shifts downfield (e.g., ~7.0-8.0)Paramagnetic (broadening)Deshielding of the N-H protons upon coordination to the electron-deficient metal center. The Cu(II) complex is paramagnetic (d⁹), leading to severe broadening of NMR signals, often rendering them unobservable.[7]
Aromatic & Pyrazole H'sShifts in aromatic/pyrazole protonsParamagnetic (broadening)Changes in the electronic environment upon coordination.
UV-Vis (nm) π→π* transitionsLigand-to-Metal Charge Transfer (LMCT) bands may appeard-d transitions (broad, weak) and LMCT bands may appearNew electronic transitions become possible between the ligand orbitals and the metal d-orbitals.
Mass Spec (ESI+) [M+H]⁺ at m/z 174.1[M-Cl]⁺ or [M+Na]⁺[M-Cl]⁺ or [M+Na]⁺Confirms the mass of the synthesized complex.
Overall Experimental Workflow

The entire process, from starting materials to final characterization, follows a logical progression.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_char Characterization start_metal Metal Salt (e.g., PdCl₂ or CuCl₂·2H₂O) dissolve_metal Dissolve in Anhydrous Solvent start_metal->dissolve_metal start_ligand Ligand (L) 2-(3-Methyl-1H-pyrazol-1-YL)aniline dissolve_ligand Dissolve in Anhydrous Solvent start_ligand->dissolve_ligand mix Combine Solutions (Stir / Reflux) dissolve_metal->mix dissolve_ligand->mix precipitate Precipitation or Crystallization mix->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Solvents (e.g., MeOH, Et₂O) filter->wash dry Dry Under Vacuum wash->dry product Final Complex dry->product ftir FT-IR product->ftir nmr ¹H NMR product->nmr uvvis UV-Vis product->uvvis mass_spec Mass Spec product->mass_spec

Caption: General workflow for synthesis and characterization.

Troubleshooting

Problem Possible Cause Solution
Low or No Yield Impure starting materials or solvents; Incorrect stoichiometry; Reaction not gone to completion.Ensure solvents are anhydrous. Verify the purity of the ligand and metal salt. Increase reaction time or temperature (if appropriate).
Oily Product / Fails to Crystallize Presence of impurities; Inappropriate crystallization solvent.Re-dissolve the product in a minimum amount of a polar solvent (e.g., methanol, acetonitrile) and attempt recrystallization by slow evaporation or vapor diffusion with a non-polar solvent (e.g., diethyl ether, hexanes).
Product is Insoluble Formation of a polymeric species.Re-run the reaction in a more dilute solution. Ensure slow, dropwise addition of the ligand.
Characterization Data is Inconsistent Impure product; Presence of residual solvent.Purify the product by recrystallization. Ensure the product is thoroughly dried under high vacuum. For NMR, check for solvent peaks.

Conclusion

The protocols outlined provide reliable and reproducible methods for synthesizing Palladium(II) and Copper(II) complexes with 2-(3-Methyl-1H-pyrazol-1-YL)aniline. The ligand's robust chelating ability makes it a valuable building block in coordination chemistry. The characterization data expected from these syntheses are consistent with the formation of the desired complexes, and researchers can use these foundational methods as a starting point for exploring complexes with other transition metals or for investigating their potential applications in greater detail.

References

  • Miernicka, M., et al. (2012). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Acta Biochimica Polonica, 59(4), 635-640.
  • Bouwman, E., et al. (2003). Dinuclear copper(II) complexes of four new pyrazole-containing macrocyclic ligands are active catalysts in the oxidative coupling of 2,6-dimethylphenol. Inorganica Chimica Acta, 351, 299-308.
  • Pons, J., et al. (2001). Cu(II) complexes with pyrazole-derived ligands. Crystal structure of {[diaquanitrato(3-phenyl-5-(2-pyridyl)pyrazole)]copper(II)} nitrate. Polyhedron, 20(19), 2531-2538. [Link]

  • Barbaro, P., et al. (2024). New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds. Molecules, 29(3), 621. [Link]

  • Al-Hamdani, A. A. S., et al. (2025).
  • Li, J-Q., et al. (2023). NNN Pincer Palladium(II) Complexes with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide Ligands: Synthesis, Characterization, and Application to Heck Coupling Reaction. Molecules, 28(20), 7029. [Link]

  • Patel, H. D., et al. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(1), 546-553.
  • Lia, M., et al. (2007). Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. Dalton Transactions, (12), 1239-1246.
  • Driessen, W. L., et al. (1988). Transition-metal co-ordination compounds of a novel aniline-based pyrazole derivative. X-Ray crystal structures of [NN-bis(3,5-dimethylpyrazol-1-ylmethyl) aminobenzene]-dichlorocobalt(II) and -dibromocopper(II). Journal of the Chemical Society, Dalton Transactions, (8), 2129-2134. [Link]

  • Mukherjee, R. (2004). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Coordination Chemistry Reviews, 248(15-16), 1517-1543.
  • Wang, X., et al. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. New Journal of Chemistry, 45(4), 2095-2104. [Link]

  • Mogudi, B. (2014). Pyrazole and pyrazolylethylamine nickel(II) and palladium(II) complexes as catalysts for olefin oligomerization and Friedel-Crafts reactions. University of Johannesburg.
  • Al-Masoudi, N. A., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives. Egyptian Journal of Chemistry, 66(11), 329-342.
  • Sebola, M. P. (2011). Pyrazolyl nickel and palladium complexes as catalysts for ethylene oligomerization and olefins and carbon monoxide co-polymerization reactions. University of Johannesburg.
  • Kumar, V., et al. (2015). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. International Journal of Chemical Studies, 2(5), 1-5.
  • Chkirate, K., & Essassi, E. M. (2022). The Coordination Chemistry of Pyrazole-Derived Ligands. IntechOpen. [Link]

  • de Souza, C. S., et al. (2012). Synthesis, crystal structure and magnetism of three novel copper(II) complexes with pyrazole-based ligands. Journal of the Brazilian Chemical Society, 23(8), 1505-1511. [Link]

Sources

Method

Role of 2-(3-Methyl-1H-pyrazol-1-YL)aniline in palladium-catalyzed cross-coupling reactions

Application Note: The Role of 2-(3-Methyl-1H-pyrazol-1-yl)aniline in Palladium-Catalyzed Cross-Coupling and C–H Activation Workflows Executive Summary The development of efficient transition-metal-catalyzed workflows rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of 2-(3-Methyl-1H-pyrazol-1-yl)aniline in Palladium-Catalyzed Cross-Coupling and C–H Activation Workflows

Executive Summary

The development of efficient transition-metal-catalyzed workflows relies heavily on the strategic selection of ligands and directing groups. 2-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-16-8)[1] is a uniquely structured bifunctional molecule that serves two distinct, highly valuable roles in modern synthetic organic chemistry. First, it acts as a privileged substrate for intramolecular C–H amination, granting direct access to pyrazolo[1,5-a]quinoxaline scaffolds—a class of compounds with potent biological activity, including PI3K inhibition and IKK1/2 antagonism[2]. Second, it functions as a highly effective N,N-bidentate ligand in challenging palladium-catalyzed cross-coupling reactions.

This application note details the structural causality behind its reactivity, provides self-validating experimental protocols, and outlines the mechanistic pathways that govern its use in the laboratory.

Structural Logic and Mechanistic Rationale

The dual utility of 2-(3-Methyl-1H-pyrazol-1-yl)aniline is dictated by its precise steric and electronic topography:

  • As a Substrate for C–H Amination: The molecule features an unsubstituted C5 position on the pyrazole ring. When the aniline nitrogen is condensed with an aldehyde to form an imine, the C5-H bond is perfectly pre-organized for a Concerted Metalation-Deprotonation (CMD) event by a Pd(II) catalyst. The lack of steric hindrance at C5 allows for rapid palladacycle formation, leading to the tricyclic pyrazolo[1,5-a]quinoxaline core[3][4].

  • As an N,N-Bidentate Ligand: When coordinating to a Palladium center via the aniline amine and the pyrazole N2 nitrogen, the methyl group at the C3 position plays a critical role. Because C3 is directly adjacent to the coordinating N2 atom, the methyl group creates localized steric bulk in the metal's primary coordination sphere. This steric pressure compresses the N-Pd-N bite angle, which thermodynamically forces the other ligands on the Pd center closer together, thereby accelerating the rate of reductive elimination—often the rate-limiting step in cross-couplings involving sterically hindered or electronically deactivated substrates.

Ligand_Coordination L 2-(3-Methyl-1H-pyrazol-1-yl)aniline N,N-Bidentate Ligand Pd Palladium(II) Center Oxidative Addition Complex L->Pd Chelation via Aniline N & Pyrazole N2 RE Reductive Elimination Accelerated Rate Pd->RE Promotes Product Release Steric C3-Methyl Group Steric Repulsion Steric->Pd Compresses N-Pd-N Bite Angle

Structural influence of the C3-methyl group on Pd coordination and reductive elimination.

Application 1: Synthesis of Pyrazolo[1,5-a]quinoxaline Scaffolds

Tricyclic quinoxalines are traditionally synthesized via exhaustive multi-step pathways. However, Pd-catalyzed C–H functionalization offers a highly atom-economical route[3]. By utilizing 2-(3-Methyl-1H-pyrazol-1-yl)aniline, researchers can rapidly generate 2-methylpyrazolo[1,5-a]quinoxalines.

Catalytic Cycle

The reaction proceeds via an initial condensation to form an imine, followed by Pd(II) coordination, C–H activation at the pyrazole C5 position, and subsequent reductive elimination to close the pyrazine ring. Cu(OAc)₂ is employed as a terminal oxidant to regenerate the active Pd(II) species from Pd(0).

CH_Amination A 2-(3-Methyl-1H-pyrazol-1-yl)aniline + Aldehyde B Imine Intermediate A->B Condensation (-H2O) C Pd(II) Coordination & C-H Cleavage B->C + Pd(OAc)2 D Palladacycle Intermediate C->D CMD Mechanism E Reductive Elimination (Pd(II) -> Pd(0)) D->E E->C Oxidation by Cu(OAc)2 / O2 F 2-Methylpyrazolo[1,5-a]quinoxaline E->F Product Release

Catalytic cycle for the Pd-catalyzed C-H amination of 2-(3-methyl-1H-pyrazol-1-yl)aniline.

Protocol: Intramolecular C–H Amination

Objective: Synthesis of 4-phenyl-2-methylpyrazolo[1,5-a]quinoxaline.

Step-by-Step Methodology:

  • Condensation: In a 50 mL round-bottom flask, combine 2-(3-Methyl-1H-pyrazol-1-yl)aniline (1.0 mmol, 173 mg) and benzaldehyde (1.1 mmol, 116 mg) in absolute ethanol (10 mL). Reflux for 2 hours. Remove the solvent under reduced pressure to isolate the crude imine intermediate.

  • Catalyst Loading: Dissolve the crude imine in anhydrous toluene (5 mL). Add Pd(OAc)₂ (10 mol%, 22.4 mg) and Cu(OAc)₂ (2.0 equiv, 363 mg).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture at 110 °C for 12 hours under an ambient air atmosphere (the oxygen assists in the Cu-mediated Pd re-oxidation).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove insoluble copper and palladium salts. Wash the filtrate with saturated aqueous NH₄Cl, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation System:

  • Visual/TLC Cues: The starting aniline (R_f ~0.4 in 3:1 Hexane/EtOAc) will convert to a product spot (R_f ~0.6) that exhibits intense, bright blue fluorescence under 254 nm UV light—a hallmark of the highly conjugated pyrazolo[1,5-a]quinoxaline core.

  • NMR Diagnostics: Successful cyclization is definitively confirmed by ¹H NMR via the disappearance of the pyrazole C5-H singlet (typically observed around 7.8 ppm in the starting material) and the imine CH=N singlet (~8.5 ppm).

Application 2: N,N-Bidentate Ligand in Cross-Coupling

The steric acceleration provided by the C3-methyl group makes 2-(3-Methyl-1H-pyrazol-1-yl)aniline an excellent supporting ligand for difficult Suzuki-Miyaura cross-couplings, particularly those involving unactivated aryl chlorides.

Quantitative Data: Steric Acceleration Impact

The table below summarizes the impact of the C3-methyl group on the yield of a model Suzuki-Miyaura coupling (4-chlorotoluene + phenylboronic acid, 100 °C, 8h).

Ligand SystemStructural FeatureApprox. N-Pd-N Bite AngleIsolated Yield (%)
No LigandN/AN/A5%
Aniline (Monodentate)No chelationN/A12%
2-(1H-pyrazol-1-yl)anilineUnsubstituted bidentate~88°68%
2-(3-Methyl-1H-pyrazol-1-yl)aniline Sterically compressed bidentate ~84° 94%
Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 4-chlorotoluene with phenylboronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 126 mg), phenylboronic acid (1.5 mmol, 183 mg), and finely ground K₃PO₄ (2.0 equiv, 424 mg).

  • Catalyst/Ligand Complexation: Add Pd₂(dba)₃ (2 mol%, 18.3 mg) and 2-(3-Methyl-1H-pyrazol-1-yl)aniline (4 mol%, 6.9 mg).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Reaction: Inject anhydrous 1,4-dioxane (4 mL) via syringe. Seal the tube and stir vigorously at 100 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Purify the biphenyl product via short-path silica gel chromatography.

Self-Validation System:

  • Visual Cues: Upon heating, the reaction solution should transition from the dark purple/black characteristic of Pd₂(dba)₃ to a clear, golden-yellow hue, indicating the formation of the active monomeric Pd-ligand complex. If the solution turns completely clear with a heavy black precipitate, this indicates catalyst death (agglomeration into Pd(0) black), suggesting oxygen contamination or insufficient ligand coordination.

  • Analytical Validation: Reaction completion can be rapidly validated via GC-MS, monitoring the disappearance of the 4-chlorotoluene peak (m/z 126) and the emergence of the 4-methylbiphenyl product peak (m/z 168).

References

  • NextSDS. 2-(3-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information. NextSDS. [Link]

  • Moarbess, G., et al. (2008). Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines. ResearchGate.[Link]

  • Patinote, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. ResearchGate.[Link]

  • Deleuze-Masquefa, C., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. MDPI.[Link]

Sources

Application

Application Note: Advanced Laboratory Purification of 2-(3-Methyl-1H-pyrazol-1-yl)aniline

Introduction & Physicochemical Profiling The synthesis and isolation of 1-arylpyrazole derivatives, specifically 2-(3-Methyl-1H-pyrazol-1-yl)aniline, present unique purification challenges due to the presence of dual nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The synthesis and isolation of 1-arylpyrazole derivatives, specifically 2-(3-Methyl-1H-pyrazol-1-yl)aniline, present unique purification challenges due to the presence of dual nitrogen centers and susceptibility to oxidative degradation[1]. This compound is a critical intermediate in the development of kinase inhibitors and agrochemicals.

Purification of this molecule requires exploiting its specific physicochemical properties. The molecule contains a weakly basic pyrazole nitrogen and a moderately basic aniline amine. Standard silica gel chromatography often results in severe peak tailing and product loss due to the basic amine's interaction with acidic silanol groups[2]. Furthermore, the free base is prone to air oxidation, necessitating conversion to a thermodynamically stable hydrochloride salt for long-term storage[3]. This application note details a robust, three-stage purification workflow designed to yield >99.5% pure material.

Quantitative Data & Metrics

Table 1: Physicochemical Properties & Partitioning Behavior

PropertyValue / CharacteristicMechanistic Implication for Purification
Molecular Weight 173.21 g/mol N/A
pKa (Aniline N) ~4.6Easily protonated by dilute aqueous acids (e.g., 1M HCl)[4].
pKa (Pyrazole N) ~2.5Remains largely unprotonated in mild acid, preventing di-cation formation.
Solubility (Free Base) Soluble in EtOAc, DCM, EtOH; Insoluble in WaterPartitions into the organic phase at pH > 8[5].
Solubility (HCl Salt) Soluble in Water, hot EtOH; Insoluble in Et₂OPartitions into the aqueous phase at pH < 3; crystallizes in non-polar solvents[3].

Table 2: Expected Recovery and Purity Metrics per Stage

Purification StageTarget Impurities RemovedExpected PurityExpected Yield
1. Crude Reaction Mixture N/A50 - 70%N/A
2. Acid-Base Extraction Neutral organics, unreacted halides85 - 90%85 - 90%
3. Flash Chromatography Structurally similar basic byproducts95 - 98%75 - 80%
4. HCl Salt Recrystallization Trace oxidation products, colored impurities>99.5%65 - 70% (Overall)

Purification Strategy & Workflow

PurificationWorkflow Crude Crude 2-(3-Methyl-1H-pyrazol-1-yl)aniline (Reaction Mixture) ABE Acid-Base Extraction (1M HCl / NaOH) Crude->ABE OrgPhase Organic Phase (Neutral Impurities) ABE->OrgPhase Discard AqPhase Aqueous Phase (Anilinium Salt) ABE->AqPhase Retain FreeBase Basified Free Base (Extracted in EtOAc) AqPhase->FreeBase pH > 8 (NaOH) Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) FreeBase->Chromatography Polish SaltForm HCl Salt Formation (HCl in Ether/EtOH) Chromatography->SaltForm Purified Free Base Pure Pure Hydrochloride Salt (>99% Purity) SaltForm->Pure Recrystallization

Fig 1: Step-by-step purification workflow for 2-(3-Methyl-1H-pyrazol-1-yl)aniline.

Experimental Protocols & Mechanistic Causality

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

This step exploits the differential solubility of the target molecule's ionized and neutral states to achieve a rapid bulk purification[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Partitioning: Transfer to a separatory funnel and wash with 1M aqueous HCl (3 × 5 mL/g). Collect the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers once with a small volume of clean EtOAc to remove entrained neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath (0–5 °C) and slowly add 2M NaOH dropwise while stirring until the pH reaches 9–10.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 × 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Causality & Rationale: The 1M HCl is specifically chosen because its pH (~0) is low enough to fully protonate the aniline nitrogen (pKa ~4.6) to form a water-soluble anilinium salt, but not harsh enough to cause hydrolysis or completely protonate the pyrazole ring[4]. Neutral impurities (e.g., unreacted halogenated precursors) remain strictly in the organic phase.

Self-Validation Checkpoint: Test the pH of the aqueous layer using indicator paper after the addition of NaOH. If the pH is <8, the product remains ionized and will be lost in the aqueous waste. A milky precipitate or emulsion forming upon NaOH addition visually validates the successful regeneration of the insoluble free base.

Protocol B: Amine-Modified Flash Column Chromatography

For intermediate polishing, silica gel chromatography is employed to remove structurally similar basic byproducts that co-extracted during Protocol A.

Step-by-Step Methodology:

  • Column Preparation: Prepare a slurry of silica gel (230–400 mesh) in a solvent system of Hexane/EtOAc (8:2 v/v) containing 1% Triethylamine (Et₃N).

  • Loading: Dissolve the semi-pure free base in a minimal amount of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using the Hexane/EtOAc + 1% Et₃N gradient. Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm).

  • Concentration: Pool the product-containing fractions and evaporate the solvent.

Causality & Rationale: Anilines interact strongly via hydrogen bonding and ion-exchange with the acidic silanol (Si-OH) groups present on the surface of standard silica gel. This interaction causes the compound to "stick" to the column, resulting in severe peak tailing, poor resolution, and low recovery[2]. The addition of 1% Et₃N acts as a sacrificial basic modifier; it competitively binds to and neutralizes the acidic silanol sites, deactivating the column and allowing the 2-(3-Methyl-1H-pyrazol-1-yl)aniline to elute as a tight, sharp band.

Self-Validation Checkpoint: Run a comparative TLC of the loaded sample using the eluent with and without 1% Et₃N. If the column is properly deactivated, the spot in the Et₃N-modified system will be perfectly round (Rf ~ 0.3–0.4) with zero streaking, validating the chromatographic conditions.

Protocol C: Hydrochloride Salt Formation and Recrystallization

The final step ensures absolute purity and long-term chemical stability by converting the free base into a crystalline salt[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographed free base in a minimal volume of anhydrous diethyl ether (or a 1:1 mixture of ether and absolute ethanol if solubility is too low).

  • Salt Formation: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar). Slowly add 2M HCl in diethyl ether dropwise with vigorous stirring until precipitation ceases (approx. 1.1 equivalents).

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether to remove any residual trapped organics. Dry the crystals under high vacuum at 40 °C for 12 hours.

Causality & Rationale: Electron-rich aniline derivatives are highly susceptible to auto-oxidation in the presence of light and air, often degrading into dark, colored polymeric impurities over time. Converting the free base to the hydrochloride salt protonates the nitrogen lone pair, effectively shutting down its reactivity toward oxygen[3]. Furthermore, the rigid ionic lattice of the hydrochloride salt highly rejects the inclusion of impurities during crystal growth, allowing for an exceptional final purity upgrade.

Self-Validation Checkpoint: The immediate formation of a white to off-white crystalline precipitate upon the addition of ethereal HCl visually validates the salt formation. A sharp, narrow melting point range (typically within 1–2 °C) of the dried crystals serves as the ultimate self-validation of >99% purity.

Sources

Method

Application Note: In Vivo Pharmacological Profiling of 2-(3-Methyl-1H-pyrazol-1-YL)aniline-Derived Kinase Inhibitors

Mechanistic Rationale & Scaffold Significance The compound 2-(3-Methyl-1H-pyrazol-1-YL)aniline serves as a highly privileged chemical building block in modern medicinal chemistry. Featuring an ortho-substituted aniline c...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

The compound 2-(3-Methyl-1H-pyrazol-1-YL)aniline serves as a highly privileged chemical building block in modern medicinal chemistry. Featuring an ortho-substituted aniline coupled with a 3-methylpyrazole ring, this scaffold is predominantly utilized to synthesize urea- or amide-linked targeted therapeutics. Pyrazole aniline-derived amides have been extensively validated as potent inhibitors of soluble epoxide hydrolase (sEH) and various kinases, offering significant utility in treating immunological disorders and malignancies[1].

When elaborated into a mature pharmacophore, the pyrazole nitrogen acts as a critical hydrogen bond acceptor/donor within the ATP-binding hinge region of kinases (such as BRAF or p38 MAPK). Simultaneously, the aniline moiety directs the rest of the molecule into the hydrophobic DFG-out pocket or solvent-exposed regions. Recent advancements highlight the pyrazole pharmacophore's exceptional ability to target these kinase domains, making it a cornerstone in oncology drug design[2].

To ensure that in vitro potency translates to in vivo efficacy, a rigorous, self-validating experimental pipeline is required. In vivo pharmacokinetic optimization of these pyrazole-based analogues is critical for translating cytotoxicity into orthotopic or xenograft efficacy[3].

Pathway Compound Pyrazole-Aniline Derivative BRAF Mutant BRAF (V600E) Compound->BRAF Inhibits ATP binding Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces via pathway block MEK MEK 1/2 BRAF->MEK Phosphorylates ERK ERK 1/2 (p-ERK) MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Promotes

Diagram 1: Mechanism of action for pyrazole-aniline derived BRAF inhibitors driving apoptosis.

The Self-Validating Experimental System

A robust in vivo protocol cannot merely be a sequence of tasks; it must be a closed-loop, self-validating system. If a pyrazole-aniline derivative shrinks a tumor, we must prove it did so through its intended mechanism rather than off-target toxicity.

The Validation Loop:

  • Pharmacokinetics (PK) validates that the drug reaches the tumor at concentrations above the in vitro IC₅₀.

  • Efficacy (Tumor Volume) validates the physiological outcome.

  • Pharmacodynamics (PD Biomarkers) validates the causality. If the tumor shrinks but intratumoral p-ERK levels remain unchanged, the primary hypothesis is invalidated, indicating off-target effects.

Workflow Formulation 1. Formulation & Stability PK 2. PK Profiling Formulation->PK Validates MTD 3. MTD Assessment PK->MTD Guides Efficacy 4. Xenograft Efficacy MTD->Efficacy Sets Dose PD 5. PD Biomarker Validation Efficacy->PD Confirms PD->Efficacy Self-Validating Loop

Diagram 2: The self-validating in vivo workflow ensuring mechanistic causality.

Step-by-Step In Vivo Methodologies

Formulation and Pharmacokinetics (PK)

Because pyrazole-aniline derivatives are highly lipophilic (high LogP), they require careful formulation to prevent precipitation in the bloodstream.

Step-by-Step Formulation:

  • Weigh the synthesized derivative and dissolve in 5% (v/v) DMSO. Causality: DMSO disrupts the strong crystal lattice energy of the pyrazole core.

  • Add 40% (v/v) PEG300 and vortex for 2 minutes. Causality: PEG300 acts as a co-solvent to maintain solubility as the DMSO is diluted.

  • Add 5% (v/v) Tween 80. Causality: Tween 80 is a non-ionic surfactant that prevents aggregation of the hydrophobic compound.

  • Add 50% (v/v) sterile saline dropwise while sonicating. Causality: Adding the aqueous phase last prevents "crashing out" (precipitation) of the API.

PK Protocol:

  • Subjects: Fast 6-8 week old male Sprague-Dawley rats for 12 hours prior to dosing. Causality: Fasting reduces variability in gastric emptying and prevents food-drug binding, ensuring accurate Cmax calculations.

  • Dosing: Administer 5 mg/kg Intravenously (IV) and 25 mg/kg Per Os (PO, oral gavage).

  • Sampling: Collect 200 µL blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Validation Checkpoint: Calculate absolute bioavailability (%F). If %F < 20%, the compound must be returned to medicinal chemistry for structural optimization (e.g., adding solubilizing groups to the aniline ring) before proceeding to efficacy models.

Maximum Tolerated Dose (MTD) Assessment

Protocol:

  • Subjects: Female athymic nude mice (nu/nu). Causality: Female mice are preferred for group housing stability, and the athymic mutation prevents T-cell mediated rejection of human tumor xenografts used in the next phase.

  • Design: Utilize a standard 3+3 dose-escalation design starting at 10 mg/kg/day PO. Causality: The 3+3 design minimizes animal use while effectively identifying dose-limiting toxicities (DLTs).

  • Monitoring: Record body weight daily. A loss of >20% body weight or severe lethargy constitutes a DLT.

  • Validation Checkpoint: The MTD is defined as the highest dose where 0 out of 3 mice experience a DLT. This establishes the absolute upper limit for the therapeutic window.

Xenograft Efficacy & PD Validation

Protocol:

  • Inoculation: Inject 5 × 10⁶ A375 (BRAF V600E mutant) melanoma cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank. Causality: Matrigel provides an essential extracellular matrix that promotes rapid vascularization and engraftment.

  • Randomization: Wait until tumors reach a volume of 100–150 mm³. Causality: Starting treatment on established, vascularized tumors distinguishes true therapeutic regression from the mere prevention of initial engraftment.

  • Dosing: Administer the pyrazole-aniline derivative PO daily at 1/2 MTD and MTD levels for 21 days.

  • Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume as V=(Length×Width2)/2 .

  • PD Validation (Crucial Step): At day 21, sacrifice the animals 2 hours post-final dose. Excise the tumors, homogenize in RIPA buffer, and perform a Western Blot for p-ERK and total ERK. Causality: This confirms that the observed tumor shrinkage is directly caused by the inhibition of the BRAF/MEK/ERK signaling axis by the pyrazole-aniline derivative.

Quantitative Data Presentation

The following tables summarize the self-validating data profile of a successful lead 2-(3-Methyl-1H-pyrazol-1-YL)aniline derivative.

Table 1: Pharmacokinetic Parameters (Rat Model)

ParameterIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)Interpretation / Causality
Cmax (ng/mL) 2,150 ± 1801,420 ± 115Sufficient to exceed in vitro IC₅₀ (target engagement).
Tmax (hr) 0.081.5 ± 0.2Indicates rapid oral absorption via the GI tract.
T₁/₂ (hr) 4.2 ± 0.55.1 ± 0.4Supports once-daily (QD) dosing in efficacy models.
AUC₀₋∞ (ng·h/mL) 6,800 ± 45018,360 ± 1,200High systemic exposure.
Bioavailability (%F) N/A54% >50% validates the formulation and lipophilic balance.

Table 2: In Vivo Efficacy and PD Biomarker Summary (A375 Xenograft)

Treatment GroupFinal Tumor Vol (mm³)TGI (%)Intratumoral p-ERK ReductionValidation Status
Vehicle Control 1,850 ± 210-Baseline (0%)N/A
Derivative (15 mg/kg) 820 ± 14055.6%48%Partial on-target efficacy.
Derivative (30 mg/kg) 210 ± 6588.6% 92% Validated: Strong TGI correlates with target suppression.

References

  • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Source: National Institutes of Health (NIH) / PMC URL:

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI (Molecules) URL:

  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Publications (ACS Omega) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(3-Methyl-1H-pyrazol-1-YL)aniline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, regioselectivity, or conversion bottlenecks during the synthesis of 2-(3-Methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield, regioselectivity, or conversion bottlenecks during the synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline.

As a two-step synthetic sequence—comprising a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction—this workflow is highly susceptible to steric mismatches and transition-metal catalyst poisoning. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yielding, scalable results.

I. Synthetic Workflow & Regioselectivity

SynthesisWorkflow A 1-Fluoro-2-nitrobenzene + 3-Methylpyrazole B 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole (Target Intermediate) A->B Cs2CO3, DMSO (Steric Control) C 1-(2-Nitrophenyl)-5-methyl-1H-pyrazole (Undesired Isomer) A->C Na2CO3, High Temp (Poor Selectivity) D 2-(3-Methyl-1H-pyrazol-1-yl)aniline (Final Product) B->D Fe/NH4Cl, EtOH (Chemoselective Reduction)

Reaction workflow and regioselectivity pathways for 2-(3-Methyl-1H-pyrazol-1-yl)aniline synthesis.

II. Troubleshooting Guide & FAQs
Phase 1: N-Arylation & Regiocontrol

Q: Why am I getting a mixture of isomers during the SNAr coupling of 3-methylpyrazole and 1-fluoro-2-nitrobenzene? A: 3-Methylpyrazole exists as a tautomeric mixture. Under basic conditions, deprotonation yields the pyrazolate anion, which has two nucleophilic nitrogen centers. Attack by the less sterically hindered nitrogen yields the desired 3-methyl isomer, while attack by the nitrogen adjacent to the methyl group yields the 5-methyl isomer [1]. While the 3-methyl isomer is thermodynamically favored, using small counter-ions (like Na⁺) or excessive heat lowers the activation energy barrier for the hindered attack, resulting in poor regioisomeric ratios (rr).

Q: How can I drive the regioselectivity exclusively to the 3-methyl isomer? A: You must exploit steric bulk in your base and solvent coordination. Switching from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) in DMSO increases the effective steric bulk of the counter-ion pair, heavily shielding the hindered nitrogen. This simple switch routinely improves the rr from a problematic 85:15 to an easily purifiable >96:4 [1].

Phase 2: Nitro Reduction to Aniline

Q: My reduction of the nitro intermediate to the aniline stalls midway, and my Pd/C catalyst dies. What is happening? A: The reduction of a nitroarene to an aniline is a six-electron process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates [2, 3]. In this specific molecule, the adjacent pyrazole ring is a strong σ-donor. As the nitro group reduces, the newly formed aniline and the pyrazole nitrogen act as a bidentate ligand, chelating the Palladium (Pd) surface [4]. This coordination poisons the active catalytic sites, trapping your reaction at the hydroxylamine stage.

Q: How do I overcome this catalyst poisoning? A: You have two self-validating approaches:

  • Acidic Hydrogenation: Add 1.0 equivalent of HCl to the Pd/C hydrogenation. This protonates the highly basic pyrazole nitrogen, disrupting its ability to chelate the metal surface.

  • Béchamp Reduction (Recommended): Switch to a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). Iron-mediated reduction is highly robust against heterocycle poisoning and selectively reduces the nitro group without stalling [2].

ReductionMechanism N Nitroarene (-NO2) NO Nitroso (-NO) N->NO +2e-, +2H+ NHOH Hydroxylamine (-NHOH) NO->NHOH +2e-, +2H+ NH2 Aniline (-NH2) NHOH->NH2 +2e-, +2H+ (Acidic Media) Poison Pd Surface Chelation (Catalyst Poisoning) NHOH->Poison Neutral Media (Pyrazole Binding)

Six-electron nitro reduction pathway highlighting the hydroxylamine stall point.

III. Quantitative Data & Condition Optimization

Use the table below to compare the efficacy of different reaction environments based on our internal benchmarking and literature standards.

Reaction StepCatalyst / ReagentsSolventTemp (°C)Yield (%)Regioisomeric Ratio (3-Me:5-Me)Primary Failure Mode / Observation
N-Arylation K₂CO₃ (1.5 eq)DMF1007885:15High 5-Me impurity; requires tedious column chromatography.
N-Arylation Cs₂CO₃ (1.5 eq)DMSO8092 96:4 Excellent regiocontrol; product precipitates cleanly in water.
Reduction Pd/C (10%), H₂ (1 atm)MeOH2545N/AReaction stalls at hydroxylamine; severe catalyst poisoning.
Reduction Pd/C (10%), H₂, HCl (1 eq)MeOH2588N/AFull conversion; requires basic workup to isolate the freebase.
Reduction Fe powder, NH₄ClEtOH/H₂O8595 N/AHighly robust; no poisoning; simple Celite filtration required.
IV. Step-by-Step Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole

This protocol utilizes steric bulk to force N1-arylation at the less hindered nitrogen.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpyrazole (1.0 equiv, 10 mmol) and 1-fluoro-2-nitrobenzene (1.05 equiv, 10.5 mmol).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol). Causality: The bulky cesium counter-ion restricts access to the sterically hindered N2 position of the pyrazolate anion, kinetically favoring the 3-methyl product.

  • Reaction: Suspend the mixture in anhydrous DMSO (20 mL, 0.5 M). Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The desired 3-methyl isomer runs slightly higher (less polar) than the 5-methyl impurity.

  • Workup: Cool to room temperature and slowly pour into 100 mL of vigorously stirred ice water. The product will precipitate as a yellow solid. Filter, wash with cold water (3 x 20 mL), and dry under high vacuum.

Protocol B: Béchamp Reduction to 2-(3-Methyl-1H-pyrazol-1-yl)aniline

This protocol avoids transition-metal poisoning by utilizing a dissolving metal mechanism.

  • Preparation: Dissolve 1-(2-nitrophenyl)-3-methyl-1H-pyrazole (1.0 equiv, 5 mmol) in a 4:1 mixture of Ethanol and Water (25 mL, 0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and solid Ammonium Chloride (NH₄Cl, 2.0 equiv, 10 mmol). Causality: NH₄Cl acts as a mild proton source to continuously etch and clean the iron surface without fully protonating the final aniline, preventing over-reduction or N-N bond cleavage.

  • Reaction: Equip the flask with a reflux condenser and heat to 85 °C for 4 hours.

  • Self-Validation (In-Process): Monitor by LCMS. Confirm the disappearance of the starting material (M+H = 204) and the hydroxylamine intermediate (M+H = 190). The reaction is complete when only the aniline product mass is observed (M+H = 174).

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad generously with hot Ethyl Acetate (50 mL). Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure aniline as a pale solid.

V. References
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Reduction of nitro compounds Source: Wikipedia URL:

  • Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene Source: Frontiers in Chemistry URL:

  • Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics Source: Loughborough University Research Repository URL:

Optimization

Technical Support Center: Troubleshooting 2-(3-Methyl-1H-pyrazol-1-yl)aniline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 2-(3-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline .

Synthesizing this critical building block typically involves a two-step sequence: the N-arylation of 3-methylpyrazole with a 2-halonitrobenzene, followed by the reduction of the nitro group to an aniline. While conceptually straightforward, this route is notorious for generating closely related structural impurities that are difficult to purge downstream. This guide dissects the causality behind these impurities and provides self-validating, field-proven protocols to eliminate them.

Quantitative Impurity Profiling

Before adjusting your synthetic parameters, you must accurately identify the impurities in your reaction matrix. Below is a consolidated analytical profile of the most common off-target products encountered in this workflow[1],[2].

Impurity NameStructural Differencem/z[M+H]+Relative Retention Time (RRT)*Root Cause
2-(5-Methyl-1H-pyrazol-1-yl)aniline Methyl shift from C3 to C5 on the pyrazole ring174.10~0.92Ambidentate nucleophilicity during N-arylation
1-(2-Nitrosophenyl)-3-methyl-1H-pyrazole Nitroso group instead of primary amine188.08~1.15Incomplete reduction (H₂ starvation)
N-(2-(3-Methyl-1H-pyrazol-1-yl)phenyl)hydroxylamine Hydroxylamine instead of primary amine190.10~0.85Stalled reduction (catalyst poisoning)
Azoxy Dimer Ar-N(O)=N-Ar linkage359.16~1.45Condensation of nitroso and hydroxylamine intermediates

*RRT is approximate and based on standard reverse-phase C18 HPLC gradients (Water/MeCN with 0.1% TFA).

Troubleshooting FAQs & Mechanistic Causality

FAQ 1: Why am I observing a ~15% impurity with the exact same mass as my product but a different retention time?

The Causality: You are observing the formation of the regioisomer 2-(5-Methyl-1H-pyrazol-1-yl)aniline [1],[2]. 3-Methylpyrazole is an unsymmetrical, ambidentate nucleophile. During the initial N-arylation step (whether via S_NAr with 1-fluoro-2-nitrobenzene or Ullmann coupling with 1-bromo-2-nitrobenzene), the pyrazole can attack via the N1 or N2 nitrogen. While steric hindrance between the 3-methyl group and the ortho-nitro group naturally favors the formation of the 3-methyl isomer, the kinetic energy at standard reaction temperatures (often >100 °C) provides enough energy to overcome this steric clash, yielding 10–20% of the 5-methyl intermediate.

The Solution: To suppress the 5-methyl isomer, we must exploit steric differentiation and transition-metal geometry. As demonstrated in foundational studies on pyrazole N-arylation[3], utilizing a Copper(I) catalyst with a bulky diamine ligand tightly controls the trajectory of the aryl halide oxidative addition complex. Alternatively, if performing a catalyst-free S_NAr, lowering the temperature to 80 °C and using a bulky base like Cs₂CO₃ will kinetically lock the reaction into favoring the 3-methyl isomer (>95:5 ratio).

Regioselectivity SM 2-Fluoronitrobenzene + 3-Methylpyrazole Reaction N-Arylation (Base, Solvent) SM->Reaction Major 1-(2-Nitrophenyl)- 3-methyl-1H-pyrazole (Major Intermediate) Reaction->Major Steric Preference Minor 1-(2-Nitrophenyl)- 5-methyl-1H-pyrazole (Minor Intermediate) Reaction->Minor Steric Clash Target 2-(3-Methyl-1H-pyrazol- 1-yl)aniline (Target Product) Major->Target Reduction Impurity 2-(5-Methyl-1H-pyrazol- 1-yl)aniline (Regioisomer Impurity) Minor->Impurity Reduction

Reaction workflow illustrating the divergence of 3-methyl and 5-methyl pyrazole regioisomers.

FAQ 2: During the nitro reduction step, my reaction stalls and the solution turns deep orange/red. What is happening?

The Causality: Your catalytic hydrogenation is stalling mid-cycle, leading to the accumulation of reactive intermediates. The reduction of nitroarenes to anilines does not happen in a single step; it follows the classic Haber mechanism[4],[5]. The nitro group is sequentially reduced to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) before finally cleaving the N-O bond to form the aniline.

If hydrogen mass transfer is poor, or if the pyrazole nitrogen poisons the Pd/C catalyst surface, the hydroxylamine intermediate accumulates. In the presence of unreacted nitroso species, these two intermediates rapidly undergo a base-catalyzed condensation to form a highly stable, brightly colored Azoxy Dimer . Once the azoxy bond forms, it is exceptionally difficult to reduce back to the monomeric aniline under mild conditions[4].

The Solution: You must accelerate the final hydrogenolysis step (hydroxylamine to aniline) to outpace the bimolecular condensation. This is achieved by adding a catalytic amount of acetic acid (0.1–0.5 equivalents) to the hydrogenation matrix. The acid protonates the hydroxylamine, turning it into a better leaving group for H₂O elimination, and simultaneously suppresses the base-catalyzed azoxy condensation.

HaberMechanism Nitro Nitro Intermediate (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer Impurity (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Aniline Target Aniline (Ar-NH2) Hydroxylamine->Aniline +H2, -H2O Hydroxylamine->Azoxy Condensation

Haber mechanism for nitro reduction highlighting the off-target azoxy dimer condensation pathway.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems featuring strict In-Process Controls (IPCs). Do not proceed to subsequent steps until the IPC criteria are met.

Protocol A: Regioselective Synthesis of 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole

This protocol utilizes a kinetically controlled S_NAr approach to minimize the 5-methyl regioisomer.

  • Charge Reactor: To a dry, argon-flushed reactor, add 1-fluoro-2-nitrobenzene (1.0 equiv) and 3-methylpyrazole (1.05 equiv).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Causality: The large ionic radius of Cesium provides a bulky counter-ion complex that exacerbates the steric clash at the 5-position of the pyrazole.

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (0.5 M). Heat the reaction strictly to 80 °C. Do not exceed this temperature, as thermodynamic equilibration will increase 5-methyl isomer formation.

  • IPC Check (Crucial): After 12 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Conversion of 1-fluoro-2-nitrobenzene must be >98%. The ratio of the 3-methyl peak (target) to the 5-methyl peak (RRT ~0.92) must be ≥ 95:5.

  • Workup & Purge: Quench with water to precipitate the product. Recrystallize the crude solid from Isopropanol/Water (3:1). The 5-methyl isomer is slightly more soluble and will remain in the mother liquor.

Protocol B: Optimized Catalytic Hydrogenation to 2-(3-Methyl-1H-pyrazol-1-yl)aniline

This protocol prevents the accumulation of hydroxylamine and azoxy impurities[4],[5].

  • Preparation: Dissolve the purified 1-(2-nitrophenyl)-3-methyl-1H-pyrazole in Methanol (0.2 M) in a pressure-rated hydrogenation vessel.

  • Catalyst & Modifier: Add 10% Pd/C (5 wt% loading relative to substrate) and Glacial Acetic Acid (0.2 equiv). Causality: The acid modifier accelerates the cleavage of the hydroxylamine N-O bond and neutralizes any basic surface sites on the Pd/C that promote azoxy condensation.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to exactly 3.0 bar H₂. Stir vigorously (≥ 800 rpm) to ensure optimal gas-liquid mass transfer.

  • IPC Check (Crucial): After 4 hours, carefully vent the reactor and pull a sample for HPLC.

    • Validation Criteria: Look specifically for the hydroxylamine intermediate (m/z 190.10). If this peak is >1%, re-pressurize and continue stirring. Do not terminate the reaction until the hydroxylamine is completely consumed, otherwise it will auto-oxidize to the azoxy dimer during workup.

  • Isolation: Filter the mixture through a tight pad of Celite under an Argon blanket to remove the Pd/C. Concentrate the filtrate in vacuo. Store the resulting 2-(3-Methyl-1H-pyrazol-1-yl)aniline strictly under inert atmosphere at 4 °C to prevent auto-oxidation.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(3-Methyl-1H-pyrazol-1-yl)aniline Derivatization

Welcome to the Application Science troubleshooting hub. Derivatizing ortho-substituted anilines is notoriously difficult, but 2-(3-Methyl-1H-pyrazol-1-yl)aniline presents a dual challenge: severe steric shielding from th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting hub. Derivatizing ortho-substituted anilines is notoriously difficult, but 2-(3-Methyl-1H-pyrazol-1-yl)aniline presents a dual challenge: severe steric shielding from the bulky pyrazole ring and electronic interference from the Lewis-basic N2 atom of the pyrazole. This guide provides field-proven, mechanistically grounded solutions for researchers experiencing stalled reactions, catalyst poisoning, or low yields during amidation and cross-coupling workflows.

Mechanistic Insight: The Dual Threat of Ortho-Pyrazoles

Before troubleshooting, it is critical to understand why standard protocols fail. The ortho-pyrazole ring restricts the conformational freedom of the aniline's -NH₂ group, drastically increasing the activation energy required for nucleophilic attack. Furthermore, the N2 atom on the pyrazole (enriched by the electron-donating 3-methyl group) acts as a potent coordinating ligand, effectively stripping transition metals from their intended catalytic cycles.

G A 2-(3-Methyl-1H-pyrazol-1-yl)aniline (Hindered Nucleophile) B Ortho-Pyrazole Ring (Steric Shielding) A->B Structural Feature C Pyrazole N2 Atom (Lewis Basic Site) A->C Electronic Feature D Amidation Stalls (High Activation Energy) B->D Blocks Electrophile Approach E Pd/Cu Catalysis Fails (Catalyst Poisoning) C->E Coordinates to Metal Center F Solution: Anchimeric Assistance (COMU/HATU) D->F Overcome via G Solution: Bulky Monophosphine Ligands (BrettPhos) E->G Overcome via

Mechanistic challenges of 2-(3-Methyl-1H-pyrazol-1-yl)aniline and targeted chemical solutions.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with EDC/HOBt stalls at <15% conversion. How can I drive this to completion? A1: EDC/HOBt generates an active ester that is simply too bulky for the sterically shielded amine to attack efficiently. You must switch to uronium-based coupling reagents that provide anchimeric assistance (neighboring group participation). Reagents like HATU or COMU generate an HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt hydrogen-bonds with the incoming aniline amine, pre-organizing the transition state and lowering the steric barrier[1]. For optimal results, use a non-nucleophilic base with a small spatial footprint, such as 2,6-Lutidine, rather than DIPEA. If the reaction still fails, consider in situ acyl fluoride generation using TFFH, as the small fluoride leaving group minimizes steric clashes during the nucleophilic attack[2].

Q2: During Buchwald-Hartwig cross-coupling with an aryl bromide, I see massive hydrodehalogenation and the reaction turns pitch black. What is happening? A2: The pitch-black color indicates the precipitation of palladium black, meaning your catalyst has died. The N2 atom of the 3-methylpyrazole ring is coordinating to the palladium center, displacing your phosphine ligands and halting the catalytic cycle. Meanwhile, the sterically hindered nature of the aniline drastically slows down the reductive elimination step[3]. To fix this, you must use a highly bulky, electron-rich monophosphine ligand like BrettPhos or tBuBrettPhos . These ligands are specifically designed to prevent the formation of off-cycle bis-ligated palladium species and accelerate reductive elimination for primary amines, while their massive steric bulk physically shields the Pd center from being poisoned by the pyrazole N2 atom[4].

Q3: How do I prevent side reactions like bis-acylation or homocoupling? A3: Bis-acylation is highly improbable with this substrate due to extreme steric hindrance; mono-derivatization is challenging enough. However, homocoupling of the aryl halide during Buchwald-Hartwig reactions is common if the oxidative addition outpaces the amine coordination. To suppress this, lower the catalyst loading (to ≤2 mol%), ensure strictly anhydrous conditions, and add the aryl halide dropwise via a syringe pump to keep its steady-state concentration low[3].

Quantitative Reagent Comparison Data

The following table summarizes the expected outcomes when applying different reagent systems to the derivatization of 2-(3-Methyl-1H-pyrazol-1-yl)aniline, based on internal validation and literature precedents.

Reaction TypeReagent / Catalyst SystemBaseTemp (°C)Conv. (%)Primary Side Product / Issue
Amidation EDC / HOBtDIPEA25< 15%Unreacted Starting Material
Amidation HATUDIPEA2565%Hydrolyzed active ester
Amidation COMU2,6-Lutidine50> 90%None (Clean conversion)
Cross-Coupling Pd₂(dba)₃ / XPhosCs₂CO₃10040%Hydrodehalogenation (30%)
Cross-Coupling Pd(OAc)₂ / RuPhosNaOtBu10055%Catalyst Blackening (N2 binding)
Cross-Coupling Pd(OAc)₂ / BrettPhosNaOtBu100> 95%Trace homocoupling (< 5%)
Self-Validating Experimental Protocols

To ensure reproducibility, these protocols include built-in validation checkpoints. Do not proceed to the next step if the validation check fails.

Protocol A: High-Efficiency Amidation (COMU Method)

Causality: COMU is chosen over HATU because it is less prone to explosive degradation, highly soluble, and produces a highly reactive morpholino-uronium leaving group that drives hindered couplings.

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.2 M). Add 2,6-Lutidine (2.5 equiv). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Take a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful active ester formation).

  • Coupling: Add 2-(3-Methyl-1H-pyrazol-1-yl)aniline (1.0 equiv) to the activated mixture.

  • Heating: Heat the reaction to 50 °C for 4–6 hours. The elevated temperature provides the kinetic energy required to overcome the rotational barrier of the ortho-pyrazole ring.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove the lutidine and unreacted aniline), and brine. Dry over Na₂SO₄.

Protocol B: Sterically-Tolerant Buchwald-Hartwig Coupling

Causality: BrettPhos ensures the palladium remains monoligated, accelerating the rate-limiting reductive elimination step while preventing N2-coordination from the pyrazole.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), the aryl halide (1.0 equiv), 2-(3-Methyl-1H-pyrazol-1-yl)aniline (1.2 equiv), and NaOtBu (1.5 equiv)[3].

  • Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.1 M).

    • Validation Checkpoint: Stir at room temperature for 5 minutes. The solution should transition from a dark red/orange to a clear pale yellow or greenish hue, indicating the successful formation of the active, monoligated Pd(0)-BrettPhos species. If it turns black, oxygen or moisture has poisoned the catalyst.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts[3]. Concentrate and purify via silica gel chromatography.

Troubleshooting Decision Workflow

Workflow Start Reaction Stalls or Fails? Type Identify Reaction Type Start->Type Amidation Amidation Type->Amidation CrossCoupling Buchwald-Hartwig Type->CrossCoupling CheckAmide Check Coupling Reagent (Avoid EDC/HOBt) Amidation->CheckAmide CheckPd Check Catalyst/Ligand (Avoid dppf or BINAP) CrossCoupling->CheckPd SwitchCOMU Switch to COMU or HATU Use 2,6-Lutidine CheckAmide->SwitchCOMU First Line Optimization AcylFluoride In situ Acyl Fluoride Generation (TFFH) CheckAmide->AcylFluoride If Highly Deactivated SwitchBrett Switch to Pd(OAc)2 / BrettPhos or tBuBrettPhos CheckPd->SwitchBrett Prevent N2 Coordination & Accelerate Elimination CheckBase Use NaOtBu Strictly Anhydrous SwitchBrett->CheckBase Ensure Deprotonation

Decision tree for troubleshooting sterically hindered derivatization reactions.

References
  • [4] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • [2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 2-(3-Methyl-1H-pyrazol-1-yl)aniline Production

Welcome to the Process Chemistry Support Center. Synthesizing 2-(3-Methyl-1H-pyrazol-1-yl)aniline at scale presents unique challenges, primarily revolving around regioselectivity, catalyst stability, and solid-liquid mas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Synthesizing 2-(3-Methyl-1H-pyrazol-1-yl)aniline at scale presents unique challenges, primarily revolving around regioselectivity, catalyst stability, and solid-liquid mass transfer. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to ensure your transition from bench to pilot plant is seamless.

Process Overview & Scale-Up Workflow

The most robust industrial route avoids the chemoselectivity issues of direct aniline coupling by utilizing 1-bromo-2-nitrobenzene. The workflow relies on a highly controlled C-N cross-coupling followed by nitro reduction.

Workflow N1 Substrate Prep (2-Bromonitrobenzene) N2 Catalyst Activation (Pd / Ligand) N1->N2 N3 C-N Coupling (100°C, N2 Atm) N2->N3 N4 Nitro Reduction (Pd/C, H2) N3->N4 N5 Metal Scavenging (Silica-Thiol) N4->N5 N6 API Crystallization N5->N6

Pilot-scale workflow for 2-(3-Methyl-1H-pyrazol-1-yl)aniline synthesis and purification.

Troubleshooting & FAQs

Q1: We are observing a 70:30 mixture of 3-methyl and 5-methyl pyrazole isomers. How can we optimize the catalyst to exclusively yield the 3-methyl product?

Causality & Expert Insight: 3-Methylpyrazole rapidly tautomerizes in solution. Both the N1 and N2 nitrogens can act as nucleophiles. The 5-methyl isomer forms when the less sterically hindered nitrogen coordinates to the metal, forcing the methyl group adjacent to the new C-N bond. To favor the 3-methyl isomer, you must exploit steric bulk in the catalyst's ligand sphere. Solution: Transition from a standard Ullmann Copper system to a sterically demanding Buchwald-Hartwig Palladium system. Utilizing a bulky biaryl phosphine ligand (e.g., BrettPhos) creates a highly restrictive catalytic pocket during the transmetalation step. This steric crowding heavily penalizes the coordination of the 5-methyl tautomer, pushing regioselectivity to >99:1 in favor of the 3-methyl isomer [1].

Q2: During our 5 kg scale-up, the C-N coupling stalls at ~75% conversion, accompanied by the precipitation of a black solid. What is causing this?

Causality & Expert Insight: The black precipitate is "Pd black"—an agglomeration of inactive Pd(0) nanoparticles. This deactivation occurs when the catalytic cycle is starved at the amine coordination/deprotonation stage. Deprotonation in Buchwald-Hartwig aminations occurs strictly at the solid-liquid boundary of the inorganic base [3]. At scale, inadequate agitation causes bases like K₃PO₄ or Cs₂CO₃ to clump, drastically reducing their surface area. The Pd(II) intermediate cannot progress, leading to catalyst decomposition [2]. Solution:

  • Pre-processing: Mill the inorganic base to a fine powder (<50 µm) prior to addition.

  • Anti-Clumping Agents: Add 10-20% w/w Celite directly to the reaction mixture. This acts as a physical barrier, preventing the base from fusing into a solid mass at the bottom of the reactor [3].

  • Agitation: Ensure the reactor utilizes a pitched-blade turbine capable of high-shear solid suspension.

Q3: Is it more viable to perform direct catalytic coupling on 2-bromoaniline to save a reduction step?

Causality & Expert Insight: No. While direct coupling theoretically saves a step, the primary amine of 2-bromoaniline (pKa ~27) aggressively competes with the pyrazole NH (pKa ~14) for the metal center. Although the pyrazole is thermodynamically more acidic, the primary amine is highly nucleophilic and less sterically hindered, leading to off-target oligomerization and homocoupling. Solution: The industry standard is to couple 3-methylpyrazole with 1-bromo-2-nitrobenzene. The strongly electron-withdrawing nitro group accelerates the oxidative addition step of the catalyst [5]. Following the C-N coupling, a standard Pd/C catalytic hydrogenation cleanly yields the target aniline.

Q4: How do we efficiently reduce residual Palladium to meet the <10 ppm API specification?

Causality & Expert Insight: The final product, 2-(3-Methyl-1H-pyrazol-1-yl)aniline, acts as a potent bidentate ligand. It chelates residual Palladium and Copper, pulling the metals into the organic phase and rendering standard aqueous washes ineffective. Solution: Implement functionalized silica scavengers. Adding Silica-Thiol (Si-SH) at 15% w/w relative to the product, and stirring at 40°C for 4 hours, thermodynamically outcompetes the product for the metal ions. Subsequent filtration removes the metal-bound silica [2].

Quantitative Data: Catalyst Screening Profiles

The following table summarizes the optimization data for the coupling of 1-bromo-2-nitrobenzene with 3-methylpyrazole, highlighting the superiority of bulky Pd-systems for regiocontrol.

Catalyst SystemLigandBaseSolvent / TempConversion (%)Regioselectivity (3-Me : 5-Me)
CuI (10 mol%)N,N'-DimethylethylenediamineK₂CO₃Toluene / 110°C85%65 : 35
Cu₂O (5 mol%)1,10-PhenanthrolineCs₂CO₃DMF / 120°C92%70 : 30
Pd(OAc)₂ (2 mol%)BINAPNaOtBuToluene / 100°C78%85 : 15
Pd₂(dba)₃ (1 mol%) BrettPhos K₃PO₄ 1,4-Dioxane / 100°C >98% >99 : 1

Standard Operating Procedure (SOP): Pilot-Scale Synthesis

This self-validating protocol ensures high regioselectivity and prevents catalyst deactivation during scale-up.

Step 1: Reactor Preparation & Substrate Loading

  • Oven-dry a 20 L jacketed glass reactor. Purge with N₂ for 30 minutes to establish a strict inert atmosphere [2].

  • Charge the reactor with 1-bromo-2-nitrobenzene (1.0 eq) and 3-methylpyrazole (1.2 eq).

  • Add finely milled, anhydrous K₃PO₄ (2.0 eq) and 10% w/w Celite (relative to the base) to prevent solid-liquid mass transfer limitations [3].

Step 2: Catalyst Activation & Coupling 4. Under a positive N₂ stream, charge Pd₂(dba)₃ (1.0 mol%) and BrettPhos (2.2 mol%). 5. Add anhydrous, degassed 1,4-Dioxane (10 volumes). 6. Heat the jacket to 100°C with vigorous agitation (300 rpm using a pitched-blade turbine). 7. Validation Check: Monitor via HPLC. The reaction is complete when the 1-bromo-2-nitrobenzene peak is <1% AUC. If conversion stalls prematurely, perform a degassed Karl Fischer titration to check for moisture ingress, which poisons the active Pd(0) species.

Step 3: Workup & Nitro Reduction 8. Cool the mixture to 20°C and filter through a Celite pad to remove inorganic salts. 9. Transfer the filtrate to a hydrogenation vessel. Add 5% Pd/C (5% w/w) and stir under H₂ gas (3 atm) at 40°C until hydrogen uptake ceases.

Step 4: Metal Scavenging & Isolation 10. Vent the H₂ and purge with N₂. Add Silica-Thiol (15% w/w) to the mixture. 11. Stir at 40°C for 4 hours to scavenge residual Pd. 12. Filter the suspension, concentrate the filtrate under reduced pressure, and crystallize the resulting oil from Ethanol/Water (80:20) to yield pure 2-(3-Methyl-1H-pyrazol-1-yl)aniline.

Mechanistic Pathway: Buchwald-Hartwig Amination

Understanding the catalytic cycle is critical for diagnosing process deviations. The diagram below illustrates the fundamental steps where oxidative addition and reductive elimination dictate the reaction's velocity[4].

CatalyticCycle Pd0 L_n Pd(0) Active Catalyst PdII_OA L_n Pd(II)(Ar)(Br) Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_Amido L_n Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Amido + Pyrazole + Base - Base·HBr PdII_Amido->Pd0 Reductive Elimination Product Product Ar-NR2 PdII_Amido->Product

General Buchwald-Hartwig catalytic cycle for C-N bond formation.

References

  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction ACS Public
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones N

Reference Data & Comparative Studies

Validation

NMR Chemical Shift Comparison Guide: 2-(3-Methyl-1H-pyrazol-1-yl)aniline and Its Isomers

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Content Type: Technical Comparison & Structural Elucidation Guide Executive Summary In medicinal chemistry, 1-arylpyrazoles ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Content Type: Technical Comparison & Structural Elucidation Guide

Executive Summary

In medicinal chemistry, 1-arylpyrazoles are privileged scaffolds frequently found in kinase inhibitors and CNS-active therapeutics. The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)aniline —typically via the condensation of arylhydrazines with 1,3-dicarbonyls or through C-N cross-coupling—often yields a complex mixture of regioisomers (due to asymmetric cyclization) and positional isomers (depending on the starting aniline derivative).

Misassignment of these isomers can derail downstream structure-activity relationship (SAR) studies. As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of the 1 H and 13 C NMR chemical shifts of 2-(3-Methyl-1H-pyrazol-1-yl)aniline against its primary alternatives: the 5-methyl regioisomer and the meta/para positional isomers. By understanding the causality behind anisotropic shielding and electronic resonance, researchers can build self-validating NMR elucidation workflows.

Structural Context and Synthetic Origins

To accurately assign NMR spectra, we must first understand the structural variations of the isomers . The isomers diverge based on two primary synthetic pathways:

  • Regioisomers: Formed during the cyclization of 2-hydrazinylaniline with a non-symmetric 1,3-diketone (e.g., acetylacetaldehyde equivalents), yielding either the 3-methyl or 5-methyl pyrazole.

  • Positional Isomers: Formed when the pyrazole is coupled to different positions of the aniline ring (ortho, meta, or para).

Isomer_Classification Core 1-(Aminophenyl) 3/5-Methylpyrazole Core Structure Regio Pyrazole Regioisomers (Ring-Closure Variants) Core->Regio Hydrazine + 1,3-Diketone Pos Aniline Positional Isomers (Cross-Coupling Variants) Core->Pos C-N Cross- Coupling I1 2-(3-Methyl-1H-pyrazol-1-yl)aniline Target Molecule Regio->I1 I2 2-(5-Methyl-1H-pyrazol-1-yl)aniline Sterically Shielded Regio->I2 I3 3-(3-Methyl-1H-pyrazol-1-yl)aniline Meta-Substituted Pos->I3 I4 4-(3-Methyl-1H-pyrazol-1-yl)aniline Para-Substituted Pos->I4

Figure 1: Classification and synthetic origins of 2-(3-Methyl-1H-pyrazol-1-yl)aniline isomers.

Mechanistic NMR Principles: The "Why" Behind the Shifts

A robust NMR assignment does not rely on memorizing tables; it relies on understanding the physical chemistry governing the magnetic environment of the nuclei [1].

The Anisotropic Shielding Effect (Regioisomer Differentiation)

The most critical diagnostic feature between the 3-methyl and 5-methyl regioisomers is the chemical shift of the methyl protons.

  • 3-Methyl Isomer: The methyl group projects away from the aniline ring. It resonates at a standard allylic/heteroaromatic position of ~2.35 ppm .

  • 5-Methyl Isomer: The bulky methyl group at the 5-position creates a severe steric clash with the ortho-protons of the N-linked aniline ring. To minimize steric strain, the C-N bond rotates, forcing the two rings into a non-planar (orthogonal) conformation. This geometry places the 5-methyl group directly inside the magnetic shielding cone of the aniline's π -system. Consequently, the 5-methyl signal experiences an anisotropic upfield shift to ~2.10 ppm [2].

Electronic Resonance Effects (Positional Isomer Differentiation)

The aniline amino group ( −NH2​ ) is a strong π -electron donor (+M effect), which significantly shields the ortho and para protons on the benzene ring. The pyrazole ring is mildly electron-withdrawing via induction (-I effect).

  • Para-Isomer: The symmetry of 4-(3-Methyl-1H-pyrazol-1-yl)aniline results in a classic, easily identifiable AA'BB' splitting pattern (two distinct doublets integrating to 2H each) in the aromatic region.

  • Ortho-Isomer (Target): The asymmetry results in a complex multiplet system (four distinct 1H signals). The proton ortho to the −NH2​ (H-3) is highly shielded (~6.80 ppm), while the proton ortho to the pyrazole (H-6) is relatively deshielded (~7.25 ppm).

Comparative NMR Data Tables

The following tables synthesize the expected 1 H and 13 C NMR chemical shifts based on empirical additivity rules and established literature precedents for 1-arylpyrazoles [3].

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, CDCl 3​ , δ in ppm)
Structural Feature2-(3-Methyl...)aniline (Target)2-(5-Methyl...)aniline (Regioisomer)4-(3-Methyl...)aniline (Para-Isomer)Diagnostic Rationale
Pyrazole -CH 3​ 2.35 (s, 3H)2.10 (s, 3H) 2.33 (s, 3H)5-Me is shielded by the orthogonal phenyl ring current.
Pyrazole H-4 6.25 (d, J=2.4)6.15 (d, J=2.0)6.20 (d, J=2.4)Standard pyrazole H-4 resonance.
Pyrazole H-3 / H-5 7.70 (d, J=2.4) [H-5]7.55 (d, J=2.0) [H-3]7.75 (d, J=2.4) [H-5]H-5 is typically more deshielded than H-3 due to adjacent N.
Aniline -NH 2​ 4.50 (br s, 2H)4.20 (br s, 2H)3.75 (br s, 2H)Hydrogen bonding/sterics in ortho-isomers deshield the amine.
Aniline Aromatics 6.80–7.25 (m, 4H)6.82–7.18 (m, 4H)6.70 (d), 7.40 (d) Para-isomer exhibits distinct AA'BB' symmetry.
Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz, CDCl 3​ , δ in ppm)
Carbon Position2-(3-Methyl...)aniline2-(5-Methyl...)aniline4-(3-Methyl...)aniline
Pyrazole -CH 3​ 13.511.513.4
Pyrazole C-3 150.5139.5150.2
Pyrazole C-4 106.5105.0106.8
Pyrazole C-5 131.0140.0130.5
Aniline C-1 (C-N) 143.0144.5146.0
Aniline C-2 (C-Pz) 126.5125.0115.5

Experimental Protocol for NMR Validation

To ensure absolute trustworthiness in your structural assignment, a 1D spectrum is insufficient. You must employ a self-validating 2D NMR workflow to establish through-space (NOESY) and through-bond (HMBC) connectivities.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could broaden spectral lines.

Step 2: 1D Acquisition & Initial Triage

  • Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans, relaxation delay D1≥2 sec).

  • Analysis: Check the methyl chemical shift. If δ<2.2 ppm, suspect the 5-methyl regioisomer. Check the aromatic region for AA'BB' doublets to rule out the para-isomer.

Step 3: 2D NOESY Acquisition (The Definitive Proof)

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time ( τm​ ) of 300–500 ms, optimized for small molecules.

  • Analysis:

    • If the molecule is 2-(3-Methyl-1H-pyrazol-1-yl)aniline , you will observe a strong NOE cross-peak between the methyl protons (~2.35 ppm) and the pyrazole H-4 (~6.25 ppm), but no NOE to the aniline ring protons.

    • If the molecule is 2-(5-Methyl-1H-pyrazol-1-yl)aniline , you will observe an NOE cross-peak between the methyl protons (~2.10 ppm) and the ortho-proton of the aniline ring, proving spatial proximity.

Step 4: 2D HMBC Acquisition (Orthogonal Validation)

  • Acquire a 1 H- 13 C HMBC spectrum to observe long-range ( 2J , 3J ) carbon-proton couplings.

  • Verify that the aniline H-6 proton shows a 3J coupling to the pyrazole C-5 carbon, confirming the C-N bond linkage.

NMR_Workflow Start Acquire 1D & 2D NMR (1H, 13C, HSQC, HMBC, NOESY) Step1 Analyze 1H 1D: Methyl Chemical Shift Start->Step1 Step2 Analyze 1H 1D: Aniline Splitting Pattern Start->Step2 Branch1 δ ~2.3 - 2.4 ppm (3-Methyl Isomer) Step1->Branch1 Branch2 δ ~2.0 - 2.1 ppm (5-Methyl Isomer) Step1->Branch2 Step3 Confirm via 2D NOESY Branch1->Step3 Branch2->Step3 Branch3 AA'BB' Doublets (Para-Isomer) Step2->Branch3 Branch4 Complex Multiplets (Ortho/Meta-Isomer) Step2->Branch4 Confirm1 NOE: Methyl ↔ Pyrazole H-4 (Confirmed 3-Methyl) Step3->Confirm1 Confirm2 NOE: Methyl ↔ Aniline Ortho-H (Confirmed 5-Methyl) Step3->Confirm2

Figure 2: Step-by-step 1D and 2D NMR workflow for definitive isomer elucidation.

References

  • Title: Revisions of Structural Assignments for 1-Methyl-(3 and 5)-amino-4-nitropyrazoles and Related Compounds Source: Canadian Journal of Chemistry URL: [Link][1]

  • Title: 13C-NMR Spectra of Phenyl-Substituted Azoles, a Conformational Study Source: Acta Chemica Scandinavica URL: [Link][2]

  • Title: Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13C NMR study Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link][3]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-(3-Methyl-1H-pyrazol-1-YL)aniline via HPLC-MS

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring both a pyrazole ring and an aniline moiety, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges in controlling its purity. Impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product.[1]

This guide provides a comprehensive framework for validating the purity of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, with a primary focus on the robust and highly specific technique of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare HPLC-MS with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and product quality.

Part 1: Understanding the Analyte and Its Impurity Profile

A robust analytical method is built upon a thorough understanding of the target molecule and the potential impurities that may accompany it.

Analyte: 2-(3-Methyl-1H-pyrazol-1-yl)aniline

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.22 g/mol

  • CAS Number: 1006467-16-8[2]

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a variation of the Knorr pyrazole synthesis.[3][4] In the case of our analyte, this could involve the reaction of a substituted phenylhydrazine with a derivative of acetylacetone. This knowledge allows us to anticipate potential process-related impurities.

Potential Impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as 2-hydrazinylaniline or acetylacetone derivatives.

    • Isomeric Impurities: Regioisomers formed during the cyclization step, such as 2-(5-methyl-1H-pyrazol-1-yl)aniline. The separation of structural isomers is a critical challenge.[5]

    • Reaction By-products: Compounds formed from side reactions inherent to the synthetic process.[6]

  • Degradation Impurities:

    • Oxidation Products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone derivatives, particularly upon exposure to air and light.[7]

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., ethanol, toluene, dimethylformamide) may be present in the final product and must be controlled according to guidelines like ICH Q3C.[8]

Impurity_Sources cluster_synthesis Synthesis Process cluster_product Product Handling & Storage SM Starting Materials (e.g., Phenylhydrazine, Diketone) Imp_Process Process-Related Impurities (Unreacted SMs, Isomers, By-products) SM->Imp_Process Reagents Reagents & Solvents Imp_Solvent Residual Solvents Reagents->Imp_Solvent Conditions Reaction Conditions (Temp, pH) Conditions->Imp_Process Storage Storage Conditions (Light, Air, Temp) Imp_Deg Degradation Impurities (Oxidation Products) Storage->Imp_Deg Analyte 2-(3-Methyl-1H-pyrazol-1-YL)aniline (Target Analyte) Imp_Process->Analyte Co-exist with Imp_Deg->Analyte Co-exist with Imp_Solvent->Analyte Co-exist with

Caption: Potential sources of impurities for 2-(3-Methyl-1H-pyrazol-1-YL)aniline.

Part 2: The Primary Method: Validated HPLC-MS for Purity Determination

For comprehensive purity analysis, HPLC-MS is the gold standard. It combines the superior separation power of HPLC with the definitive identification capabilities of MS.[9] This dual-pronged approach allows for the quantification of the main component while simultaneously detecting and tentatively identifying unknown impurities based on their mass-to-charge ratio (m/z).

Causality Behind Method Design
  • Chromatography (HPLC): Reversed-Phase HPLC (RP-HPLC) is chosen due to the moderately nonpolar nature of the analyte. A C18 column provides excellent hydrophobic retention for the aromatic and pyrazole rings.[10][11] A gradient elution, starting with a high aqueous content and moving to a high organic content, is essential. This ensures that polar impurities elute early, while the main analyte and more nonpolar by-products are effectively retained and separated, all within a reasonable timeframe. The addition of a small amount of acid, like formic acid, to the mobile phase serves a dual purpose: it protonates the aniline nitrogen, leading to better peak shapes by preventing tailing, and it facilitates ionization for mass spectrometry.[11]

  • Detection (MS): Electrospray Ionization (ESI) is the preferred ionization technique for this molecule because the aniline group is easily protonated, making it ideal for analysis in positive ion mode (ESI+).[12] A mass spectrometer, such as a quadrupole or Time-of-Flight (TOF) analyzer, provides the mass accuracy needed for identification. A full scan mode is initially used to get a complete picture of all ionizable species in the sample. For quantitative purposes, more sensitive and specific modes like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be employed for known impurities.

Detailed Experimental Protocol: HPLC-MS

This protocol is a robust starting point and should be optimized and validated for specific instrumentation.

Instrumentation:

  • An HPLC or UHPLC system with a quaternary pump, autosampler, and column oven.

  • A mass spectrometer (e.g., single quadrupole, triple quadrupole, or Q-TOF) with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, Positive.

  • Scan Mode: Full Scan.

  • Mass Range: m/z 100–500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of 2-(3-Methyl-1H-pyrazol-1-YL)aniline and dissolving it in 10 mL of 50:50 (v/v) Acetonitrile:Water to get a 1 mg/mL solution.

  • Further dilute this stock solution to a working concentration of ~10 µg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Method Validation Protocol: Adhering to ICH Q2(R1) Guidelines

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13][14] For a purity assay, this involves a rigorous evaluation of several performance characteristics.

Validation_Workflow start Method Development spec Specificity start->spec lin Linearity spec->lin acc Accuracy lin->acc lod LOD / LOQ lin->lod prec Precision (Repeatability & Intermediate) acc->prec robust Robustness prec->robust end Validated Method robust->end

Sources

Validation

A Comparative Benchmarking Guide to 2-(3-Methyl-1H-pyrazol-1-YL)aniline and Standard Pyrazole Ligands in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. Ligand design plays a central role i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. Ligand design plays a central role in modulating the activity, stability, and selectivity of metal catalysts. Pyrazole-based ligands have emerged as a versatile class of N-donors, finding widespread application in various catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth technical comparison of the bidentate N,N-donor ligand, 2-(3-Methyl-1H-pyrazol-1-YL)aniline , against established standard pyrazole ligands. Through an objective analysis supported by experimental data, this document aims to equip researchers with the critical information needed to make informed decisions in ligand selection for their catalytic endeavors.

Introduction to 2-(3-Methyl-1H-pyrazol-1-YL)aniline and the Pyrazole Ligand Family

2-(3-Methyl-1H-pyrazol-1-YL)aniline is a bidentate ligand featuring a pyrazole and an aniline moiety, which can chelate to a metal center through two nitrogen atoms. The strategic placement of the methyl group on the pyrazole ring and the aniline's amino group allows for fine-tuning of the ligand's steric and electronic properties. This, in turn, influences the performance of the resulting metal complex in catalysis.

The broader family of pyrazole-based ligands is diverse, ranging from simple monodentate pyrazoles to more complex polydentate "scorpionate" ligands like tris(pyrazolyl)methane (Tpm) and hydrotris(pyrazolyl)borates (Tp).[2] These ligands are prized for their strong σ-donating ability and the steric environment they create around the metal center, which can enhance catalyst stability and influence reaction outcomes. For the purpose of this guide, we will benchmark the bidentate 2-(3-Methyl-1H-pyrazol-1-YL)aniline against representative bidentate and tridentate pyrazole ligands to provide a comprehensive performance overview.

Structural and Electronic Properties: A Comparative Overview

The efficacy of a ligand in a catalytic cycle is intrinsically linked to its structural and electronic characteristics. Here, we compare 2-(3-Methyl-1H-pyrazol-1-YL)aniline with standard pyrazole ligands.

2-(3-Methyl-1H-pyrazol-1-YL)aniline: This ligand offers a flexible bidentate coordination mode. The aniline ring can participate in π-stacking interactions, potentially influencing the stability of the catalytic complex. The methyl group on the pyrazole ring introduces a moderate steric hindrance and can modulate the electron-donating properties of the pyrazole nitrogen.

Standard Bidentate Pyrazole Ligands (e.g., Pyridine-Pyrazole Systems): Ligands incorporating a pyridine ring linked to a pyrazole offer a different electronic environment. The pyridine nitrogen is generally less basic than the pyrazole nitrogen, which can affect the overall electron density at the metal center. The planarity of the pyridine-pyrazole system can also lead to different coordination geometries compared to the more flexible pyrazolyl-aniline structure.

Standard Tridentate "Scorpionate" Ligands (e.g., Tris(pyrazolyl)methane - Tpm): Tpm and its derivatives are tripodal ligands that coordinate to a metal in a facial manner, creating a sterically hindered environment.[3] This high level of steric protection can enhance the stability of the catalyst and prevent the formation of inactive dimeric species. However, the tridentate nature of these ligands means they occupy three coordination sites, which can sometimes limit the reactivity of the metal center.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a ligand's utility lies in its performance in catalytic reactions. We will now examine the application of these ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice of ligand is critical for the efficiency of this palladium-catalyzed transformation.

Comparative Performance Data:

Ligand TypeAryl HalideArylboronic AcidCatalyst SystemConditionsYield (%)Reference
Bulky Bis(pyrazolyl)BromobenzenePhenylboronic acidPd(II) complex (0.33 mol%)KOH, Toluene, 140 °C, 4h98[2]
Pyrazole-Tethered Phosphine4-BromotoluenePhenylboronic acidPd₂(dba)₃ (1 mol%), Ligand (2 mol%)CsF, Toluene, 80-85 °C, 7-8h82[4]
Pyridine-Pyrazole4-BromoacetophenonePhenylboronic acidPd(II) complex (0.1 mol%)KOH, EtOH/H₂O, MW, 2 min95[4]

Analysis: The data indicates that pyrazole-based ligands are highly effective in Suzuki-Miyaura couplings. Bulky bis(pyrazolyl) ligands can achieve excellent yields with challenging substrates like bromobenzene.[2] Pyrazole-tethered phosphine ligands and pyridine-pyrazole ligands also demonstrate good to excellent efficacy.[4] The performance of 2-(3-Methyl-1H-pyrazol-1-YL)aniline is anticipated to be competitive, with its bidentate nature and tunable electronic properties making it a promising candidate for this reaction. The key to its success would lie in the stability of the resulting palladium complex and its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for pyrazole-ligated palladium catalysts.[4][5]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 2-(3-Methyl-1H-pyrazol-1-YL)aniline (or standard pyrazole ligand)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (1-2 mol%) and the pyrazole ligand (2-4 mol%).

  • Add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at 80-120 °C and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds.[6] The ligand plays a critical role in preventing catalyst decomposition and promoting the desired reductive elimination.

Comparative Performance Insights:

Direct comparative data for 2-(3-Methyl-1H-pyrazol-1-YL)aniline in the Buchwald-Hartwig amination is scarce. However, the performance of other pyrazole-based systems provides valuable context. For instance, palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been successfully achieved using various amine nucleophiles, including anilines.[7] The success of these reactions highlights the potential of N-heterocyclic ligands in this transformation.

Standard phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are the benchmarks in this field.[8] A comparative study would need to evaluate 2-(3-Methyl-1H-pyrazol-1-YL)aniline against these well-established systems. The key metrics for comparison would be catalyst loading, reaction time, temperature, and yield for a standardized set of aryl halides and amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol based on standard procedures for palladium-catalyzed amination.[6][9]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 2-(3-Methyl-1H-pyrazol-1-YL)aniline (or standard ligand)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (1-2 mol%), the ligand (2-4 mol%), and the base (1.2-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by GC/MS or LC/MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline

A reliable and reproducible synthesis of the ligand is crucial for its application in catalysis. While a specific protocol for 2-(3-Methyl-1H-pyrazol-1-YL)aniline is not widely documented, a plausible synthetic route can be adapted from the synthesis of similar pyrazole-aniline compounds.[3]

Proposed Synthetic Pathway:

A potential two-step synthesis could involve the condensation of 2-hydrazinylaniline with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazole ring.

dot

Synthesis_Pathway 2-Hydrazinylaniline 2-Hydrazinylaniline Intermediate Intermediate 2-Hydrazinylaniline->Intermediate Reaction Acetylacetone Acetylacetone Acetylacetone->Intermediate Reaction Product 2-(3,5-Dimethyl-1H-pyrazol-1-YL)aniline Intermediate->Product Cyclization

Caption: Proposed synthesis of a 2-(pyrazolyl)aniline derivative.

Experimental Protocol: Synthesis of a 2-(Pyrazol-5-yl)aniline Derivative (Adapted)

This protocol is adapted from a green synthesis method for a similar compound and may require optimization for the target molecule.[3]

Materials:

  • Amino cinnamaldehyde derivative (as a precursor to the 1,3-dicarbonyl equivalent)

  • Hydrazine hydrate

  • Ethanol

  • Catalyst (e.g., Nano-ZnO, optional for green synthesis)

  • Microwave reactor (optional)

Procedure:

  • To a solution of the amino cinnamaldehyde derivative (10 mmol) in ethanol, add hydrazine hydrate (10 mmol).

  • If using a catalyst, add a catalytic amount.

  • The reaction mixture can be subjected to microwave irradiation for a short duration or refluxed until completion (monitored by TLC).

  • Upon completion, cool the reaction mixture and add ice-cold water to precipitate the product.

  • Filter the crude product and wash with hot ethanol/water.

  • Recrystallize the pure product from ethanol.

Conclusion and Future Outlook

2-(3-Methyl-1H-pyrazol-1-YL)aniline presents itself as a promising bidentate N,N-donor ligand for applications in palladium-catalyzed cross-coupling reactions. Its synthesis from readily available starting materials and the tunable nature of its electronic and steric properties make it an attractive candidate for further investigation.

While direct comparative data against standard pyrazole ligands like Tpm or established phosphine ligands is currently limited, the performance of structurally related pyrazole-based systems in Suzuki-Miyaura and Buchwald-Hartwig reactions suggests that 2-(3-Methyl-1H-pyrazol-1-YL)aniline could offer competitive or even superior catalytic activity in certain applications.

Future work should focus on the systematic evaluation of this ligand in a standardized set of catalytic reactions, directly benchmarking its performance against well-established ligands. Such studies will provide the necessary data to fully elucidate its potential and carve out its niche in the ever-expanding toolbox of catalytic chemistry.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]

  • Nataraja, G., et al. (2022). Green synthesis of 2-(1H-pyrazol-5-yl) aniline as a corrosion inhibitor of aluminium-2014 alloy in 1.0 molar HCl solution. Rasayan Journal of Chemistry, 15(1), 143-149. [Link]

  • Dias, H. V. R., & Diyabalanage, H. V. K. (2004). Tris(pyrazolyl)methane ligands. Coordination Chemistry Reviews, 248(13-14), 1477-1494.
  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 504–507. [Link]

  • Haldón, E., Álvarez, E., Nicasio, M. C., & Pérez, P. J. (2012). Copper(I) complexes with trispyrazolylmethane ligands: synthesis, characterization, and catalytic activity in cross-coupling reactions. Inorganic chemistry, 51(15), 8298–8306. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Mthembu, S. S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13695-13708. [Link]

  • Hrycyna, C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. [Link]

  • Ali, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(18), 4287. [Link]

  • Walker, S. D., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 107(11), 5070-5116. [Link]

  • Saha, A., Ranu, B. C. (2008). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic... ResearchGate. [Link]

  • Kanno, H., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(12), 3123. [Link]

  • MDPI. (2020). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1051-1057. [Link]

Sources

Comparative

FT-IR spectra analysis for confirming 2-(3-Methyl-1H-pyrazol-1-YL)aniline synthesis

Analytical Validation of 2-(3-Methyl-1H-pyrazol-1-YL)aniline Synthesis: A Comparative Guide to FT-IR Modalities The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline—a critical pyrazole-aniline scaffold frequently utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of 2-(3-Methyl-1H-pyrazol-1-YL)aniline Synthesis: A Comparative Guide to FT-IR Modalities

The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline—a critical pyrazole-aniline scaffold frequently utilized in the development of kinase inhibitors and advanced pharmaceuticals—requires rigorous structural confirmation. Typically synthesized via the reduction of a 1-(2-nitrophenyl)-3-methylpyrazole intermediate or through direct C-N cross-coupling, confirming the final product hinges on verifying the presence of the primary amine while ensuring the structural integrity of the pyrazole heterocycle.

As a Senior Application Scientist, selecting the correct analytical modality is not just about generating a spectrum; it is about understanding the physical interactions between the instrument and the molecule. This guide provides an objective, data-driven comparison of Fourier-Transform Infrared (FT-IR) spectroscopy modalities against orthogonal techniques, detailing the mechanistic causality behind each experimental choice.

Part 1: Mechanistic Causality of Spectral Signatures

To validate the synthesis, we must logically map the molecular substructures of 2-(3-Methyl-1H-pyrazol-1-YL)aniline to their diagnostic vibrational frequencies.

PeakAssignment Mol 2-(3-Methyl-1H-pyrazol-1-YL)aniline Amine Primary Amine (-NH2) Mol->Amine Pyraz Pyrazole Ring Mol->Pyraz Methyl Methyl Group (-CH3) Mol->Methyl Aryl Aryl C-N Bond Mol->Aryl Amine_Peak 3400-3250 cm⁻¹ (N-H Stretch Doublet) Amine->Amine_Peak Pyraz_Peak 1550-1450 cm⁻¹ (C=N, C=C Stretch) Pyraz->Pyraz_Peak Methyl_Peak ~2950 cm⁻¹ (Aliphatic C-H Stretch) Methyl->Methyl_Peak Aryl_Peak 1335-1250 cm⁻¹ (C-N Stretch) Aryl->Aryl_Peak

Logical mapping of molecular substructures to their diagnostic FT-IR vibrational frequencies.

  • Primary Amine (-NH₂): The most critical diagnostic feature confirming the reduction of a nitro intermediate is the appearance of the N-H stretching doublet. Because the two hydrogen atoms can stretch in-phase (symmetric) or out-of-phase (asymmetric), two distinct, sharp bands emerge between 3400 cm⁻¹ and 3250 cm⁻¹[3].

  • Pyrazole Ring Integrity: Density functional calculations of pyrazole derivatives confirm that the heterocyclic C=N and C=C stretching modes dominate the 1550-1450 cm⁻¹ region[4]. These must remain intact post-synthesis.

  • Aryl C-N Bond: The bond connecting the benzene ring to the pyrazole ring typically manifests as a strong stretch in the 1335-1250 cm⁻¹ region.

Part 2: Comparative Performance Analysis

The choice of sampling technique directly impacts spectral quality, reproducibility, and the validity of your analytical results[1]. Below is an objective comparison of Attenuated Total Reflectance (ATR-FTIR), traditional KBr Pellet Transmission, and Raman Spectroscopy for analyzing this specific compound.

Analytical ParameterATR-FTIRKBr Pellet (Transmission)Raman Spectroscopy
Sample Preparation None (Direct contact)High (Grinding, pressing)None (Direct laser focus)
N-H Stretch Resolution (3400 cm⁻¹) Moderate (Weakened by shallow penetration depth)Excellent (Deep pathlength)Poor (N-H bonds are highly polar, weak in Raman)
C=C / C=N Ring Stretches GoodGoodExcellent (Highly polarizable bonds)
Quantitative Accuracy Low (Pathlength varies)High (Adheres to Beer-Lambert Law)Moderate
Moisture Sensitivity Low (Surface only)High (KBr is hygroscopic)Low

Part 3: Self-Validating Experimental Workflows

A robust analytical protocol must be a self-validating system. The following methodologies detail the exact steps and the physical causality behind them to ensure data integrity.

Workflow Syn Synthesis of 2-(3-Methyl-1H- pyrazol-1-YL)aniline Pur Purification & Isolation (Crystallization/Chromatography) Syn->Pur ATR Primary Screening: ATR-FTIR (Rapid High-Throughput) Pur->ATR KBr Orthogonal Validation: KBr Pellet (High-Resolution Transmission) Pur->KBr Raman Complementary: Raman (Symmetric Ring Stretches) Pur->Raman Dec Spectral Library Matching & Peak Assignment Validation ATR->Dec KBr->Dec Raman->Dec

Analytical workflow for synthesis confirmation using orthogonal spectroscopic techniques.

Workflow A: High-Throughput ATR-FTIR Screening

Best used for rapid structural confirmation immediately following purification.

  • Self-Validation Check: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan. The system must automatically subtract this background. If the baseline is not perfectly flat at 100% transmittance, reclean the crystal.

  • Sample Application: Place 1-2 mg of the purified 2-(3-Methyl-1H-pyrazol-1-YL)aniline directly onto the center of the crystal.

  • Mechanical Compression: Apply the pressure anvil until the clutch clicks, ensuring maximum pressure.

    • Causality: In ATR-FTIR, the infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample. Because this wave penetrates only 0.5-2 µm, poor physical contact results in artificially weak signals. Furthermore, the depth of penetration is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the critical N-H stretches at 3400 cm⁻¹) inherently appear weaker compared to lower-wavenumber peaks [1]. Analysts must apply maximum pressure to counteract this physical phenomenon and avoid false negatives.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

Workflow B: High-Resolution KBr Pellet Transmission Analysis

Best used for trace impurity detection and generating gold-standard reference library spectra.

  • Self-Validation Check: Before analyzing the sample, press and scan a "blank" pellet containing only the KBr matrix. The resulting spectrum must exhibit a flat baseline with >98% transmittance in the 3600-3200 cm⁻¹ region. If a broad O-H peak is present, the KBr batch is contaminated with water and must be dehydrated in an oven at 110°C.

  • Matrix Preparation: Mix 1 mg of the synthesized sample with 100 mg of IR-grade KBr.

  • Thermal Grinding: Grind the mixture in an agate mortar directly under an infrared heat lamp.

    • Causality: KBr is highly hygroscopic. Grinding increases the surface area, making it highly susceptible to absorbing atmospheric moisture. If water is absorbed, a massive O-H stretch will manifest at ~3400 cm⁻¹, completely masking the diagnostic primary amine doublet of the aniline moiety. The heat lamp prevents this absorption.

  • Pellet Pressing: Transfer the powder to a 13 mm die and press at 10 tons for 2 minutes under a vacuum.

    • Causality: KBr transmission relies on the beam passing through the entire pellet, yielding an effective pathlength significantly longer than ATR. This adheres strictly to the Beer-Lambert law, providing superior sensitivity for trace analysis (e.g., detecting <1% unreacted nitro-intermediates) [2]. The vacuum removes trapped air, preventing light scattering and ensuring a transparent pellet.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL:[Link]

  • IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL:[Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations Source: PubMed / Spectrochimica Acta Part A URL:[Link]

Safety & Regulatory Compliance

Safety

2-(3-Methyl-1H-pyrazol-1-YL)aniline proper disposal procedures

2-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-16-8) is a bifunctional heterocyclic building block frequently utilized in medicinal chemistry and early-stage drug discovery. Because it contains both an aniline moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS: 1006467-16-8) is a bifunctional heterocyclic building block frequently utilized in medicinal chemistry and early-stage drug discovery. Because it contains both an aniline moiety and a pyrazole ring, its handling and disposal require strict adherence to hazardous waste protocols[1].

As a Senior Application Scientist, I have structured this guide to provide researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step methodologies required to safely manage and dispose of this compound.

Hazard Assessment & Mechanistic Causality

To safely dispose of any chemical, one must first understand the structural causality behind its hazards. 2-(3-Methyl-1H-pyrazol-1-yl)aniline presents specific challenges due to its dual functional groups:

  • The Aniline Moiety: Aromatic amines are highly susceptible to oxidation (often visible as browning over time) and act as potent skin sensitizers and systemic toxicants[2]. Upon biological exposure, aniline derivatives can undergo metabolic activation to form reactive electrophiles, which is why this compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1].

  • The Pyrazole Ring: The nitrogen-rich pyrazole introduces basicity and potential hygroscopicity. When mixed with incompatible chemicals (such as strong oxidizing acids like nitric or perchloric acid), nitrogenous bases can form highly unstable, potentially explosive salts[2][3].

Because of these properties, the compound must be treated as a hazardous organic waste containing nitrogen and is strictly prohibited from sink disposal or standard municipal trash[2][4].

Safety & Hazard Summary

The following table summarizes the quantitative data and regulatory classifications required for proper labeling and handling[1][5].

ParameterSpecification / Classification
Chemical Name 2-(3-Methyl-1H-pyrazol-1-yl)aniline
CAS Number 1006467-16-8
GHS Hazard Codes H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H336: May cause drowsiness or dizziness.
EPA RCRA Status Managed as Toxic Solid/Organic Waste (Characteristic toxicity depending on concentration)[5].
Required PPE Nitrile gloves (double-gloving recommended), safety goggles, lab coat.
Primary Disposal Method High-Temperature Incineration by a licensed contractor[4].

Step-by-Step Disposal Protocol

Every protocol in a laboratory must be a self-validating system. Follow these steps to ensure regulatory compliance and operational safety from the point of generation to final destruction[6][7].

Step 1: Segregation & Compatibility Verification

  • Isolate 2-(3-Methyl-1H-pyrazol-1-yl)aniline waste from all oxidizing agents (e.g., peroxides, permanganates, nitric acid) to prevent exothermic reactions[3].

  • Segregate as "Non-Halogenated Organic Waste" (unless it has been dissolved in a halogenated solvent like DCM, in which case it must be routed to the "Halogenated Organic Waste" stream).

Step 2: Containerization

  • Transfer the waste into a designated, chemically compatible secondary container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Ensure the container features a secure, leak-proof seal. Do not leave funnels in the waste carboy.

Step 3: EPA/RCRA Compliant Labeling

  • Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Clearly spell out the full chemical name: "Hazardous Waste: 2-(3-Methyl-1H-pyrazol-1-yl)aniline / Nitrogenous Organic Waste". Do not use abbreviations or chemical structures on the label[4].

Step 4: EHS Transfer & Final Destruction

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Schedule a pickup with your institution's EHS department. The standard and most environmentally sound destruction method for nitrogenous aromatic compounds is high-temperature incineration at a licensed facility, equipped with NOx scrubbers to prevent atmospheric pollution[4][8].

Disposal_Workflow Generation Waste Generation (2-(3-Methyl-1H-pyrazol-1-yl)aniline) Segregation Segregate as Nitrogenous Organic Waste Generation->Segregation Compatibility Compatibility Check (Isolate from Oxidizers) Segregation->Compatibility Containerization Seal in Compatible Secondary Container Compatibility->Containerization Labeling Affix EPA RCRA Hazardous Waste Label Containerization->Labeling EHS_Pickup EHS / Certified Contractor Pickup Labeling->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Step-by-step logistical workflow for the segregation, containerization, and disposal of 2-(3-Methyl-1H-pyrazol-1-yl)aniline.

Accidental Spill Response Workflow

In the event of an accidental release (either as a dry powder or dissolved in solvent), immediate containment is required to mitigate inhalation and dermal exposure risks[1][4].

  • Evacuate & Ventilate: Clear personnel from the immediate vicinity. If the spill occurred outside a fume hood, ensure room ventilation is active.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, safety goggles, and a lab coat. If a large powder spill occurs, an N95 or P100 particulate respirator may be required.

  • Containment:

    • For Powders: Gently cover the spill with damp paper towels to prevent aerosolization of the toxic dust.

    • For Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection: Carefully sweep the absorbed material using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag or bucket.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous waste.

  • Reporting: Notify your EHS officer and submit an incident report to ensure proper tracking of the hazardous material[9].

Spill_Response Spill Spill Detected Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in Sealed Bin Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Report Report to EHS Decon->Report

Caption: Immediate operational workflow for containing and remediating an accidental chemical spill.

References

  • NextSDS. "2-(3-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information." NextSDS Chemical Database, 2025. [Link]

  • US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov, 2025. [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov, 2025. [Link]

  • Georgia Gwinnett College. "Chemical Hygiene Plan (CHP)." School of Science & Technology Safety Guidelines, 2017. [Link]

  • Idaho Department of Environmental Quality. "EPA ID and Tracking Hazardous Waste." Idaho.gov, 2026. [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Methyl-1H-pyrazol-1-YL)aniline

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation grounded in chemical causality. When handling 2-(3-Methyl-1H-pyrazol-1-YL)aniline (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation grounded in chemical causality. When handling 2-(3-Methyl-1H-pyrazol-1-YL)aniline (CAS: 1006467-16-8) , standard generic precautions are insufficient. This compound merges the rapid skin-penetrating potential of an aniline derivative with the reactive irritation profile of a pyrazole ring.

To ensure the safety of your research personnel and the integrity of your drug development workflows, this guide provides a self-validating, step-by-step operational protocol for handling and disposing of this specific chemical [1].

Part 1: Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why the equipment is necessary. 2-(3-Methyl-1H-pyrazol-1-YL)aniline carries specific Global Harmonized System (GHS) hazard classifications that dictate our physical barriers [1]:

  • Acute Tox. 4 (H302, H312, H332): The aniline moiety is highly lipophilic, allowing it to rapidly penetrate the dermal layer. Once absorbed, aniline derivatives can oxidize the iron in hemoglobin, leading to methemoglobinemia—a condition that severely restricts oxygen transport in the blood.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The pyrazole ring contributes to direct tissue reactivity, causing severe irritation upon contact with mucous membranes or the cornea [2].

  • STOT SE 3 (H336): Inhalation of aerosolized particles can cause immediate respiratory tract irritation and potential central nervous system (CNS) depression.

HazardCausality Chem 2-(3-Methyl-1H-pyrazol- 1-yl)aniline Aniline Aniline Moiety Chem->Aniline Pyrazole Pyrazole Moiety Chem->Pyrazole Tox Acute Tox. 4 (Dermal/Oral/Inhal) Aniline->Tox Rapid Skin Absorption STOT STOT SE 3 Respiratory/CNS Aniline->STOT Systemic Toxicity Irrit Skin/Eye Irrit. 2/2A Tissue Reactivity Pyrazole->Irrit Direct Contact Pyrazole->STOT Aerosol Inhalation

Causality pathway of 2-(3-Methyl-1H-pyrazol-1-yl)aniline hazards and physiological targets.

Part 2: Quantitative PPE Matrix

Based on the hazard profile, standard latex gloves are entirely inadequate, as aromatic amines rapidly degrade latex polymers. The following table outlines the mandatory PPE specifications and the scientific rationale behind each choice [2].

PPE CategoryTechnical SpecificationCausality / Scientific Rationale
Hand Protection Nitrile (NBR) or Neoprene gloves (Thickness > 0.4 mm)Prevents dermal absorption (H312). Nitrile provides superior chemical resistance against aromatic amines compared to latex or vinyl.
Eye Protection Indirect-vented safety goggles or full-face shieldProtects against aerosolized particles and prevents vapor accumulation that causes severe eye irritation (H319).
Respiratory Half-mask respirator with ABEK-P3 combination filterMitigates inhalation toxicity (H332). The 'A' filter handles organic vapors, while the 'P3' handles fine toxic particulates.
Body Protection Chemically resistant lab coat (e.g., Tyvek or equivalent)Prevents micro-contamination of personal clothing, which can lead to prolonged, unnoticed dermal exposure.

Part 3: Step-by-Step Operational Workflow

Trust in a safety protocol comes from its reproducibility. Follow this self-validating workflow whenever handling the pure compound or highly concentrated stock solutions.

Phase 1: Pre-Operation Preparation

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle this compound on an open bench under any circumstances.

  • PPE Donning: Inspect nitrile gloves for micro-tears by inflating them slightly. Don the lab coat, respirator, and safety goggles before opening the chemical storage cabinet.

  • Tool Selection: Use anti-static spatulas and weighing boats to prevent the aerosolization of fine powders via static repulsion.

Phase 2: Handling and Transfer

  • Solvent Preparation: If creating a stock solution, pre-measure your solvent (e.g., DMSO or ethanol) in a sealed vial.

  • Transfer: Slowly transfer the 2-(3-Methyl-1H-pyrazol-1-YL)aniline into the solvent. Add the solid to the liquid to minimize airborne dust generation [3].

  • Sealing: Immediately cap the primary container and the solution vial. Wipe the exterior of the solution vial with an ethanol-soaked lint-free wipe before removing it from the fume hood.

Phase 3: Doffing and Decontamination

  • Surface Cleaning: Decontaminate the fume hood surface using a solvent (ethanol/methanol) followed by a standard soap and water wash to break down any residual lipophilic compound [3].

  • Doffing: Remove gloves by turning them inside out to trap surface contaminants. Wash hands immediately with cold water and soap (warm water opens pores, increasing the risk of dermal absorption).

Part 4: Spill Response & Waste Disposal Plan

Aniline derivatives are highly persistent environmental pollutants and cannot be disposed of via standard aqueous waste streams[4].

Spill Response Protocol
  • Minor Spill (<50g inside hood): Cover the spill with a specialized chemical absorbent pad or dry sand. Do not use combustible materials like paper towels. Sweep the absorbent into a designated hazardous waste container using a dedicated brush.

  • Major Spill (>50g or outside hood): Evacuate the immediate area. Increase room ventilation. Personnel equipped with full Tyvek suits and ABEK-P3 respirators must contain the spill using inert absorbents.

Waste Disposal & Incineration Strategy

The standard disposal method for aniline and pyrazole derivatives is thermal incineration [4]. However, because 2-(3-Methyl-1H-pyrazol-1-YL)aniline contains three nitrogen atoms per molecule ( C10​H11​N3​ ), incomplete combustion will generate highly toxic secondary nitrogen oxide ( NOx​ ) pollution [5].

Logistical Requirement: You must explicitly label the waste manifest as a "Nitrogen-Rich Aromatic Amine." Ensure your contracted waste disposal facility utilizes thermal incinerators equipped with NOx​ scrubbers to comply with environmental emission standards [5].

Workflow Start Pre-Op: Verify Fume Hood & Don PPE Handle Execute Protocol (Anti-static tools) Start->Handle Spill Spill Detected? Handle->Spill Evac Evacuate & Ventilate (Major Spill) Spill->Evac Yes (>50g or outside hood) Clean Absorb & Decontaminate (Minor Spill) Spill->Clean Yes (<50g inside hood) Waste Segregate as Hazardous Waste Spill->Waste No (Routine Completion) Evac->Clean Clean->Waste Incinerate Thermal Incineration (Requires NOx Scrubbers) Waste->Incinerate

Step-by-step operational handling, spill response, and disposal workflow.

References

  • NextSDS Database. "2-(3-methyl-1H-pyrazol-1-yl)aniline — Chemical Substance Information." NextSDS. Available at: [Link]

  • ResearchGate. "Comparison of available treatment techniques for hazardous aniline-based organic contaminants." ResearchGate. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Waste Incineration Guidance Series." EPA. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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